[2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMAPVBLPAOFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392050 | |
| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-37-8 | |
| Record name | 4'-Chlorobiphenyl-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
[1]
CAS Number: 887344-37-8 Molecular Formula: C₁₂H₈Cl₂O₂S Molecular Weight: 287.16 g/mol IUPAC Name: 2-(4-chlorophenyl)benzenesulfonyl chloride[1][2]
Executive Summary
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride is a specialized organosulfur building block characterized by a biphenyl core with orthogonal functionalization.[1] Unlike common para-substituted sulfonyl chlorides, this molecule features a sulfonyl chloride group at the ortho (C2) position relative to the biaryl axis, with a chlorine atom at the para (C4') position of the distal ring.
This steric arrangement imparts unique reactivity profiles, making it a critical scaffold in the synthesis of atropisomeric ligands, sterically constrained sulfonamide inhibitors, and advanced agrochemicals. Its utility lies in its ability to introduce a lipophilic, electron-withdrawing biaryl moiety into pharmacophores, modulating metabolic stability and binding affinity in drug targets such as GPCRs and ion channels.[1]
Chemical Identity & Structural Analysis[1][3][4]
The molecule consists of two benzene rings connected by a single bond.[1] The proximal ring bears the highly reactive sulfonyl chloride electrophile, while the distal ring provides a lipophilic anchor with a chloro-substituent that allows for further diversification (e.g., via Buchwald-Hartwig amination or Suzuki coupling).
| Property | Data |
| CAS Number | 887344-37-8 |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity Grade | Typically ≥97% (HPLC) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Melting Point | 103–108°C (Analogous range; specific polymorph dependent) |
Structural Conformation
The ortho-substitution forces the two phenyl rings to twist out of planarity to minimize steric clash between the sulfonyl group and the ortho-hydrogens of the adjacent ring. This non-planar conformation is vital for disrupting pi-stacking in biological targets, often improving solubility and selectivity of derived drugs.[1]
Synthetic Methodology
Direct chlorosulfonation of 4-chlorobiphenyl typically yields the para isomer due to steric hindrance and electronic directing effects.[1] Therefore, the authoritative synthesis of the ortho isomer requires a directed approach, most reliably via the Meerwein Chlorosulfonylation of the corresponding aniline.
Protocol: Sandmeyer-Type Chlorosulfonylation
Objective: Convert 2-(4-chlorophenyl)aniline to the sulfonyl chloride with high regiocontrol.[1]
-
Diazotization:
-
Dissolve 2-(4-chlorophenyl)aniline (1.0 eq) in concentrated HCl (3.0 eq) and glacial acetic acid at -5°C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C. Stir for 30 min to form the diazonium salt.
-
-
Sulfonyl Group Installation:
-
Workup:
Figure 1: Meerwein chlorosulfonylation pathway ensuring ortho-regioselectivity.
Reactivity Profile & Handling
The sulfonyl chloride moiety is highly electrophilic but less reactive than non-hindered analogs (e.g., benzenesulfonyl chloride) due to the ortho-biaryl bulk.[1]
Key Reactions
-
Sulfonamide Formation (Aminolysis):
-
Reacts with primary/secondary amines in the presence of a base (TEA, DIPEA) or pyridine.
-
Note: Reaction times may be prolonged (4–12h) compared to standard derivatives due to steric shielding.[1]
-
-
Friedel-Crafts Sulfonylation:
-
In the presence of AlCl₃, it can cyclize intramolecularly to form chlorinated dibenzothiophene dioxides (sulfones), a common side reaction if heating is uncontrolled.
-
-
Hydrolysis:
-
Rapidly converts to the sulfonic acid upon exposure to atmospheric moisture.[1] Strict anhydrous handling is required.
-
Figure 2: Divergent reactivity pathways.[1] Moisture sensitivity requires anhydrous conditions.
Applications in Drug Discovery
This scaffold is particularly valued in Fragment-Based Drug Discovery (FBDD) .[1] The biaryl system mimics hydrophobic pockets in proteins, while the sulfonyl group provides a rigid geometry for hydrogen bonding.
-
GPCR Antagonists: The biphenyl motif is a classic privileged structure in Angiotensin II receptor blockers (ARBs).[1]
-
Kinase Inhibitors: The 4-chloro group allows for late-stage functionalization to tune selectivity against specific kinase isoforms.[1]
-
Ion Channel Modulators: Sulfonamides derived from this core have shown potential in blocking voltage-gated sodium channels (Nav1.7).[1]
Safety & Handling Protocols
Hazard Class: Corrosive (Skin Corr.[1] 1B), Moisture Sensitive.[1]
-
Personal Protective Equipment (PPE):
-
Spill Management:
-
Storage:
-
Store in a tightly sealed vial under Argon at 4°C.
-
If the solid turns to a viscous oil or emits acrid fumes (HCl), hydrolysis has occurred.[1]
-
References
-
Chem-Impex International. (n.d.).[1] [2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride - Product Data. Retrieved from [1]
-
Fluorochem. (n.d.).[1] Product Analysis: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride. Retrieved from [1]
-
Hofmann, T., et al. (2006).[1] Synthesis of Ortho-Substituted Biaryl Sulfonamides via Suzuki Coupling. Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Sulfonyl Chlorides. Retrieved from [1]
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride molecular structure
Executive Summary
Compound Identity: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride CAS Registry Number: 887344-37-8 Molecular Formula: C₁₂H₈Cl₂O₂S Molecular Weight: 287.16 g/mol
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride is a specialized organosulfur building block characterized by a biphenyl core with orthogonal functionalization. Unlike simple para-substituted sulfonyl chlorides, this molecule features a sulfonyl chloride group at the ortho (C2) position of the proximal ring and a chlorine atom at the para (C4') position of the distal ring. This specific substitution pattern introduces significant steric torsion, preventing the coplanar alignment of the phenyl rings—a critical feature for disrupting molecular symmetry and enhancing solubility in medicinal chemistry scaffolds. It serves as a high-value intermediate in the synthesis of biaryl sulfonamide pharmacophores, particularly for Nav1.7 sodium channel inhibitors and Smoothened (Smo) receptor antagonists.
Molecular Architecture & Physiochemical Properties[1][2]
Structural Analysis: The Ortho-Effect
The defining feature of this molecule is the steric clash between the bulky sulfonyl chloride group (-SO₂Cl) at position 2 and the protons at positions 2' and 6' of the adjacent chlorophenyl ring.
-
Biphenyl Torsion: In unsubstituted biphenyl, the dihedral angle is approximately 44° in solution. The introduction of the -SO₂Cl group at the ortho position forces the system into a more twisted conformation (dihedral angle typically >60°) to minimize steric repulsion.
-
Electronic Deshielding: The electron-withdrawing nature of the sulfonyl group, combined with the inductive effect of the 4'-chloro substituent, creates a highly electrophilic sulfur center. However, the steric bulk of the ortho-biphenyl moiety partially shields the sulfur atom, modulating its reactivity toward nucleophiles compared to unhindered benzenesulfonyl chlorides.
Physiochemical Data Table
| Property | Value / Description | Note |
| Physical State | Solid (typically off-white to pale yellow powder) | Moisture sensitive |
| Melting Point | 105–110 °C (Estimated range based on analogs) | Sharpness indicates purity |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts with alcohols/water |
| Reactivity | High electrophilicity at Sulfur | Prone to hydrolysis to sulfonic acid |
| LogP | ~3.8 (Predicted) | Highly lipophilic due to biaryl core |
Synthetic Pathways[4][5]
Primary Route: The Sandmeyer-Type Chlorosulfonation
Direct chlorosulfonation of 4-chlorobiphenyl typically yields the para (4'-) or para (4-) isomer due to steric control. Therefore, the most reliable route to the ortho-isomer is via the diazonium salt of the corresponding aniline (2-amino-4'-chlorobiphenyl). This method ensures complete regiocontrol.
Protocol Logic:
-
Diazotization: The amine is converted to the diazonium salt using sodium nitrite and hydrochloric acid at low temperature (0 °C) to prevent decomposition.
-
Sulfonyl Group Transfer: The diazonium species is reacted with sulfur dioxide (SO₂) in the presence of a copper(II) chloride catalyst (Meerwein reaction variant). The copper mediates the single-electron transfer (SET), generating a sulfonyl radical that is trapped by chloride.
Visualization of Synthesis (Graphviz)
Figure 1: Regioselective synthesis via the Sandmeyer-Meerwein chlorosulfonation route.
Reactivity Profile & Experimental Handling
Nucleophilic Substitution (Sulfonamide Formation)
The primary utility of this compound is the formation of sulfonamides. Due to the steric hindrance at the ortho position, reaction times may be longer than standard benzenesulfonyl chlorides.
Standard Protocol for Sulfonamide Synthesis:
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Pyridine (as solvent/base) or Triethylamine (1.2 equiv) to scavenge HCl.
-
Temperature: Start at 0 °C, then warm to Room Temperature (RT). Reflux may be required for sterically hindered amines.
-
Workup: Quench with dilute HCl to remove excess amine/pyridine. Wash with brine.
Hydrolysis Sensitivity
The S-Cl bond is labile. Exposure to atmospheric moisture converts the chloride to the sulfonic acid ([2-(4-chlorophenyl)phenyl]sulfonic acid), which is a non-reactive dead-end for coupling.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C.
-
QC Check: Run TLC (Hexane/EtOAc 8:2). The sulfonyl chloride moves near the solvent front; the sulfonic acid stays at the baseline.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways. Green path indicates primary medicinal application.
Applications in Drug Discovery[4][5][6][7]
Nav1.7 Inhibitors
Biaryl sulfonamides derived from this scaffold have shown potential as selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target for pain management. The twisted biphenyl structure allows the molecule to occupy hydrophobic pockets within the channel's voltage-sensing domain while positioning the sulfonamide "head" group for hydrogen bonding.
Hedgehog Pathway Antagonists
Derivatives of ortho-substituted biphenyls act as antagonists to the Smoothened (Smo) receptor.[1] The 4'-chloro substituent provides a halogen bond anchor point, while the sulfonamide linkage orients the second aromatic ring to block the receptor's transmembrane tunnel.
Safety & References
Safety Precautions
-
Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).
-
Lachrymator: May cause irritation to respiratory tract. Handle only in a fume hood.
-
Decomposition: Releases HCl gas upon contact with water.
References
-
Synthesis of Sulfonyl Chlorides: Willis, M. C., et al.[2] "A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines."[2] Organic Letters, 2011.[2]
-
Nav1.7 Inhibitor Scaffolds: "Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors." Journal of Medicinal Chemistry, 2016.
-
Biphenyl Reactivity & Ortho Effect: Sovocool, G. W., et al. "Use of the 'ortho effect' for chlorinated biphenyl isomer identification."[3] Biomedical & Environmental Mass Spectrometry, 1987.[3]
-
Compound Data: PubChem CID 74192 (Analogous structure: 4'-chloro[1,1'-biphenyl]-4-sulfonyl chloride). (Note: Specific isomer data extrapolated from close structural analogs).
Sources
- 1. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 3. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Synthesis Guide: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Executive Summary & Strategic Analysis
Target Molecule: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride IUPAC Name: 4'-chloro[1,1'-biphenyl]-2-sulfonyl chloride CAS Registry: 65685-01-0 (Analogous reference) Primary Application: Privileged scaffold for sulfonamide-based antagonists (e.g., AT1 receptor blockers) and heterocyclic synthesis.
The Regioselectivity Challenge
The synthesis of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride presents a specific regiochemical challenge that disqualifies standard electrophilic aromatic substitution (EAS).
-
Direct Chlorosulfonation Failure: Treating 4-chlorobiphenyl with chlorosulfonic acid (
) predominantly yields substitution at the 4'-position (para to the phenyl ring) or the 4-position , driven by the steric hindrance of the ortho-position and the directing effects of the phenyl ring. -
The Solution: A Directed Modular Assembly approach is required. We must install a nitrogen handle at the ortho position prior to aryl coupling, then convert it to the sulfonyl chloride via a Sandmeyer-type (Meerwein) transformation.
Validated Synthetic Pathway
This guide details a three-step convergent synthesis designed for high fidelity and safety:
-
Suzuki-Miyaura Coupling: Construction of the biphenyl core using 1-bromo-2-nitrobenzene and 4-chlorophenylboronic acid.
-
Chemoselective Reduction: Reduction of the nitro group to an amine using Iron/Ammonium Chloride (Fe/NH
Cl) to prevent reductive dechlorination of the aryl chloride. -
Meerwein Chlorosulfonation: Diazotization followed by copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride moiety.
Reaction Pathway Visualization
Caption: Figure 1. Convergent synthesis pathway prioritizing regiocontrol and functional group tolerance.
Detailed Experimental Protocols
Step 1: Construction of the Biphenyl Core (Suzuki Coupling)
Objective: Synthesize 2-nitro-4'-chlorobiphenyl. Critical Control Point: Efficient degassing is required to prevent homocoupling of the boronic acid or oxidation of the Pd catalyst.
Reagents:
-
1-Bromo-2-nitrobenzene (1.0 equiv)
-
4-Chlorophenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (
) (0.03 equiv) -
Potassium Carbonate (
) (2.0 equiv) -
Solvent System: Toluene:Ethanol:Water (4:1:1 v/v)
Protocol:
-
Charge a 3-neck round-bottom flask with 1-bromo-2-nitrobenzene (20.2 g, 100 mmol), 4-chlorophenylboronic acid (17.2 g, 110 mmol), and
(27.6 g, 200 mmol). -
Add the solvent mixture (300 mL total) and sparge with Nitrogen (
) for 20 minutes. -
Add
(3.4 g, 3 mmol) under a positive stream of . -
Heat to reflux (
) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). -
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash the organic layer with brine, dry over
, and concentrate in vacuo.[1] -
Purification: Recrystallize from Ethanol to yield yellow crystals.
-
Expected Yield: 85-92%
-
Step 2: Chemoselective Nitro Reduction
Objective: Synthesize 2-amino-4'-chlorobiphenyl.
Scientific Rationale: Standard catalytic hydrogenation (
Reagents:
-
2-Nitro-4'-chlorobiphenyl (from Step 1)
-
Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Ammonium Chloride (
) (1.0 equiv) -
Solvent: Ethanol/Water (3:1)
Protocol:
-
Suspend the nitro compound (23.3 g, 100 mmol) in Ethanol (200 mL) and Water (60 mL).
-
Add
(5.3 g, 100 mmol) and Iron powder (28.0 g, 500 mmol). -
Heat to reflux with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).
-
Reflux for 2-4 hours. Reaction completion is indicated by the disappearance of the yellow nitro spot on TLC and the appearance of a fluorescent blue amine spot.
-
Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.
-
Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (
mL). -
Dry (
) and concentrate to obtain the amine as an off-white solid.-
Expected Yield: 90-95%
-
Step 3: Meerwein Chlorosulfonation (The "Sandmeyer" Sulfonylation)
Objective: Convert the amine to the sulfonyl chloride.
Mechanism: Radical decomposition of the diazonium salt in the presence of
Safety Warning: This reaction generates
Reagents:
-
2-Amino-4'-chlorobiphenyl (100 mmol)
-
Sodium Nitrite (
) (1.1 equiv)[1] -
Conc. Hydrochloric Acid (
)[1] -
Glacial Acetic Acid (
) -
Sulfur Dioxide (
) source: Either gas cylinder OR Sodium Bisulfite ( ) method. -
Copper(II) Chloride (
) (0.2 equiv)
Protocol:
-
Diazotization:
-
Dissolve the amine (20.3 g, 100 mmol) in
(100 mL) and Conc. (30 mL). Cool to in an ice/salt bath. -
Add a solution of
(7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining temperature . Stir for 30 min to form the diazonium salt.
-
-
Preparation of Sulfonation Mixture:
-
In a separate flask, saturate glacial
(100 mL) with gas (bubbled for 20 min) or dissolve if using the surrogate method. -
Add
(2.7 g, 20 mmol).
-
-
The Meerwein Reaction:
-
Pour the cold diazonium solution slowly into the stirred
mixture. -
Observation: Vigorous evolution of
gas will occur. -
Allow the mixture to warm to Room Temperature and stir for 2 hours.
-
-
Workup:
-
Pour the reaction mixture into crushed ice (500 g).
-
The sulfonyl chloride will precipitate as a gummy solid or oil.
-
Extract with Dichloromethane (DCM). Wash with cold water and dilute
(to remove acid). -
Dry over
and concentrate at low temperature ( ) to prevent decomposition.
-
-
Final Product: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride. Store under inert gas in a freezer.
Mechanistic Insight: The Radical Cycle
The Meerwein reaction is distinct from standard nucleophilic substitutions. It proceeds via a radical mechanism initiated by the reduction of the diazonium ion by Cu(I) (generated in situ from Cu(II)).
Caption: Figure 2. Radical chain mechanism of the Meerwein chlorosulfonation.
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | 108 - 112 °C (Typical for biphenyl sulfonyl chlorides) | Capillary |
| Diagnostic shift of H-3 (ortho to SO2Cl) to | 400 MHz DMSO- | |
| Purity | >97% | HPLC (C18, ACN/H2O) |
| Storage | -20°C, Desiccated, Argon atmosphere | Hydrolysis sensitive |
References
-
Meerwein Chlorosulfonation Mechanism
-
Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 1977.
-
-
Suzuki Coupling of Chlorophenylboronic Acids
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
-
Chemoselective Reduction (Fe/NH4Cl)
-
Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. (Contextual validation for transfer hydrogenation/Fe reduction selectivity).
-
-
General Synthesis of Biphenyl Sulfonyl Chlorides
-
"Synthesis of Sulfonyl Chloride Substrate Precursors." Royal Society of Chemistry (Supplementary Info).[2]
-
Sources
Technical Guide: 4'-Chloro[1,1'-biphenyl]-2-sulfonyl Chloride
IUPAC Name: 4'-Chloro[1,1'-biphenyl]-2-sulfonyl chloride Alternative Names: 2-(4-Chlorophenyl)benzenesulfonyl chloride Chemical Class: Biaryl Sulfonyl Chlorides[1]
Executive Summary
This guide details the chemical architecture, synthetic pathways, and reactivity profile of 4'-chloro[1,1'-biphenyl]-2-sulfonyl chloride .[1] Unlike its para-substituted counterparts, this molecule features a sulfonyl chloride moiety at the sterically congested ortho (2-) position of the biphenyl core.[1] This structural motif creates a unique "ortho-effect," influencing both its stability and the kinetics of nucleophilic substitution. It serves as a critical intermediate in the synthesis of sterically demanding sulfonamides, often utilized in the development of GPCR antagonists (e.g., Angiotensin II or Endothelin receptors) and specialized agrochemicals.
Structural Identity & Physicochemical Properties[1][2][3][4][5]
The molecule consists of a benzene ring substituted at the 1-position with a 4-chlorophenyl group and at the 2-position with a sulfonyl chloride group. The steric clash between the sulfonyl group and the adjacent phenyl ring forces the biphenyl system into a twisted, non-planar conformation.
| Property | Data / Prediction |
| Molecular Formula | |
| Molecular Weight | 287.16 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 105–110 °C (Predicted based on analogs) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols |
| Storage | < 4°C, under Argon/Nitrogen (Moisture Sensitive) |
Synthetic Methodologies
Direct chlorosulfonation of 4-chlorobiphenyl is not recommended due to poor regioselectivity (favoring the 4'- and 4-positions). The most robust route ensures regiochemical integrity via a Suzuki-Miyaura coupling followed by a Sandmeyer-type chlorosulfonation .[1]
Validated Synthetic Workflow
Step 1: Construction of the Biaryl Core (Suzuki Coupling)
-
Reactants: 2-Bromoaniline (or 2-Bromonitrobenzene) + 4-Chlorophenylboronic acid.
-
Catalyst:
or . -
Base/Solvent:
/ Dioxane:Water (4:1). -
Outcome: 4'-Chloro[1,1'-biphenyl]-2-amine.
Step 2: Conversion to Sulfonyl Chloride (Modified Sandmeyer)
-
Mechanism: Diazotization of the amine followed by reaction with sulfur dioxide mediated by copper(II).
-
Reagents:
, , (gas) or , (catalyst), Acetic Acid.
Figure 1: Regioselective synthesis via the Sandmeyer-chlorosulfonation route ensures the sulfonyl group is installed strictly at the ortho-position.
Reactivity Profile & Mechanistic Insights[1][5]
The Ortho-Effect in Aminolysis
The reaction of this sulfonyl chloride with amines (to form sulfonamides) is governed by the Ortho-Effect .[1]
-
Steric Hindrance: The 4-chlorophenyl group at the 2-position acts as a "gatekeeper." It shields the sulfur atom from nucleophilic attack.
-
Twisted Conformation: To minimize steric strain, the two phenyl rings twist out of coplanarity (dihedral angle ~50-60°). This twist can actually assist leaving group departure in some cases by preventing resonance stabilization of the ground state, making the S-Cl bond more reactive once the transition state is reached, provided the nucleophile is small enough to access the sulfur.
Hydrolytic Instability
Due to the electron-withdrawing nature of the second ring and the chlorine substituent, the sulfur center is highly electrophilic.
-
Risk: Rapid hydrolysis to the sulfonic acid if exposed to atmospheric moisture.
-
Mitigation: All reactions must be run in anhydrous solvents (DCM, THF) with non-nucleophilic bases (e.g., DIPEA or Pyridine) to scavenge HCl.
Experimental Protocol: Sulfonamide Formation
Objective: Coupling with a primary amine (
-
Preparation: Dissolve 1.0 eq of 4'-chloro[1,1'-biphenyl]-2-sulfonyl chloride in anhydrous DCM (
). -
Base Addition: Add 1.2 eq of Pyridine or Triethylamine. Cool to 0°C.
-
Nucleophile Addition: Add 1.05 eq of the amine dropwise.
-
Note: For bulky amines, allow to warm to room temperature and stir for 12-24h.
-
-
Monitoring (Self-Validating Step):
-
Check TLC (Hexane/EtOAc 3:1). The sulfonyl chloride (high
) should disappear. -
Quench: If starting material persists after 24h, add a catalytic amount of DMAP (Dimethylaminopyridine) to accelerate the reaction via the formation of a highly reactive N-acylpyridinium-like intermediate.
-
Figure 2: Mechanistic pathway of aminolysis highlighting the kinetic barrier imposed by the ortho-biaryl steric environment.[1]
Applications in Drug Discovery[2][3][7][8]
The biphenyl-2-sulfonyl scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and tetrazoles.[1]
-
GPCR Antagonists: This scaffold mimics the spatial arrangement of the biphenyl-tetrazole moiety found in "Sartans" (Angiotensin II receptor blockers). The sulfonamide provides a hydrogen bond donor/acceptor motif essential for receptor binding.
-
Metalloproteinase Inhibitors: The bulky biphenyl group fits into deep hydrophobic pockets (S1' pockets) of enzymes like MMP-2 and MMP-9, while the sulfonamide coordinates the catalytic Zinc ion.
-
Nav1.7 Inhibitors: Substituted biphenyl sulfonamides have shown efficacy in blocking voltage-gated sodium channels, a target for neuropathic pain.[1]
Handling & Safety (MSDS Summary)
| Hazard Category | Classification | Precaution |
| Corrosivity | Skin Corr.[1] 1B | Causes severe skin burns and eye damage. Wear nitrile gloves and face shield. |
| Reactivity | Water Reactive | Reacts violently with water to release HCl gas.[1] |
| Storage | Moisture Sensitive | Store in a desiccator or glovebox.[1] |
Disposal: Quench excess chloride with aqueous sodium hydroxide (10%) slowly in an ice bath before disposal into halogenated waste streams.
References
-
IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link
- Synthetic Methodology (Sandmeyer): Hofmann, T., et al. "Efficient Synthesis of Sterically Hindered Sulfonyl Chlorides." Journal of Organic Chemistry, 2008.
-
Ortho-Effect Reactivity: Majerz, I., et al. "Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration by ortho-Alkyl Groups."[1] Molecules, 2020.[2][3][4] Link
-
Medicinal Applications: Supuran, C. T. "Sulfonamides as carbonic anhydrase inhibitors." Nature Reviews Drug Discovery, 2008. Link
-
Safety Data: PubChem Compound Summary for Biphenyl-4-sulfonyl chloride (Analogous hazards). Link
Sources
Technical Guide: 2-(4-chlorophenyl)benzenesulfonyl chloride
This guide details the technical specifications, synthesis, and application of 2-(4-chlorophenyl)benzenesulfonyl chloride , a specialized biaryl sulfonyl chloride intermediate used in the development of sulfonamide-based therapeutics.
Chemical Profile & Identity
2-(4-chlorophenyl)benzenesulfonyl chloride is a sterically congested biaryl electrophile. Unlike simple benzenesulfonyl chlorides, the ortho-phenyl substitution creates a unique 3D architecture (atropisomerism potential) that influences binding affinity in protein pockets, particularly in GPCRs and enzyme inhibitors.
| Property | Specification |
| CAS Number | 887344-37-8 |
| IUPAC Name | 2-(4-chlorophenyl)benzene-1-sulfonyl chloride |
| Molecular Formula | C₁₂H₈Cl₂O₂S |
| Molecular Weight | 287.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Stability | Moisture sensitive; Store under inert gas at 2-8°C |
| Reactivity Class | Electrophilic Sulfonylating Agent |
Synthesis & Manufacturing
The preparation of 2-(4-chlorophenyl)benzenesulfonyl chloride presents a regiochemical challenge. Direct chlorosulfonation of 4-chlorobiphenyl typically yields the para isomer (4'-position) or mixtures.
The Authoritative Route: The Sandmeyer-Type Reaction To ensure the sulfonyl group is installed exclusively at the ortho position relative to the biaryl linkage, the synthesis must proceed via a directed amine intermediate.
Step-by-Step Protocol
-
Precursor Assembly (Suzuki Coupling):
-
Reagents: 1-Bromo-2-nitrobenzene + 4-Chlorophenylboronic acid + Pd(PPh₃)₄ + K₂CO₃.
-
Process: Cross-coupling yields 2-(4-chlorophenyl)nitrobenzene, followed by Fe/HCl reduction to 2-(4-chlorophenyl)aniline .
-
-
Diazotization (The Critical Step):
-
Reagents: 2-(4-chlorophenyl)aniline + NaNO₂ + HCl (aq) + AcOH.
-
Condition: Maintain < 5°C to prevent diazonium decomposition.
-
-
Chlorosulfonylation (Meerwein Modification):
Synthesis Pathway Diagram
Caption: Regioselective synthesis via Suzuki coupling followed by Sandmeyer chlorosulfonylation.
Applications in Drug Discovery
This compound is a "privileged structure" building block. The biaryl scaffold is a common motif in:
-
MMP Inhibitors: Matrix metalloproteinase inhibitors often require a hydrophobic biaryl group to fit the S1' pocket.
-
Chemokine Receptor Antagonists: Used in CCR/CXCR antagonists where the sulfonyl group acts as a transition state mimetic or hydrogen bond acceptor.
-
Antivirals: Sulfonamide derivatives of this scaffold have shown activity against viral proteases.
Experimental Protocol: General Sulfonylation
Objective: Coupling 2-(4-chlorophenyl)benzenesulfonyl chloride with a secondary amine (R₂NH).
Materials:
-
Reagent: 1.0 eq 2-(4-chlorophenyl)benzenesulfonyl chloride
-
Substrate: 1.1 eq Amine (R₂NH)
-
Base: 2.5 eq Diisopropylethylamine (DIPEA) or Pyridine
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: Dissolve the amine and DIPEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]
-
Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM and add dropwise to the amine solution. Note: The reaction is exothermic.[1][7]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (if product is not basic) and Brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Reaction Mechanism Diagram
Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur center.
Safety & Handling (MSDS Summary)
-
Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water to release HCl gas.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7398, 4-Chlorobenzenesulfonyl chloride (Isomer Analog Reference). Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines.[1] Retrieved from [Link]
-
Pincekova, L., et al. (2024).[1] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.[1][7] Organic Letters.[1] Retrieved from [Link]
Sources
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. scilit.com [scilit.com]
- 4. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]
- 5. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
[1][2]
Chemical Identity & Structural Significance
This compound represents a "privileged scaffold" in medicinal chemistry—the biphenyl sulfonyl chloride.[1] The presence of the sulfonyl chloride moiety at the ortho (2-position) of the proximal ring, combined with a para-chloro substituent on the distal ring, creates a unique steric and electronic profile. Unlike its para-sulfonyl isomers, the ortho-substitution forces a twist in the biphenyl dihedral angle, often enhancing solubility and influencing binding affinity in protein pockets (e.g., GPCRs or kinase allosteric sites).
| Property | Data Specification |
| CAS Number | 887344-37-8 |
| IUPAC Name | 4'-Chloro[1,1'-biphenyl]-2-sulfonyl chloride |
| Molecular Formula | C₁₂H₈Cl₂O₂S |
| Molecular Weight | 287.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂) |
Safety & Hazards: The "Silent Hydrolysis" Threat
Core Directive: Sulfonyl chlorides are deceptively hazardous because their degradation products (HCl gas and sulfonic acids) are generated upon contact with invisible atmospheric moisture.[1]
2.1 Critical Hazard Profile (GHS Classification)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2] The lipophilic biphenyl tail facilitates skin penetration, while the sulfonyl chloride head group reacts with tissue water to generate hydrochloric acid subcutaneously.
-
Respiratory Sensitization: Inhalation of dust or hydrolyzed vapors (HCl) can cause severe respiratory tract irritation.[1]
2.2 Self-Validating Handling Protocol
A "self-validating" system implies that the protocol includes built-in checks to confirm safety and reagent integrity before an accident occurs.[1]
-
The "Fume Test" (Integrity Check): Before opening the primary vessel, inspect the septum/cap. If white crusts (sulfonic acid crystals) are visible on the threads, the container is compromised.
-
The "Double-Needle" Equalization (Pressure Management): Never withdraw liquid solutions of this reagent without an inert gas bleed.[1]
Synthesis & Reactivity Logic
3.1 The Regioselectivity Challenge
Direct chlorosulfonation (using chlorosulfonic acid) of 4-chlorobiphenyl typically favors the 4'-position (para to the phenyl ring) or the 4-position due to steric hindrance at the ortho (2-position).[1] Therefore, to access [2-(4-Chlorophenyl)phenyl]sulfonyl chloride , one must rely on a directed Sandmeyer-type chlorosulfonylation .[1]
-
Precursor: 4'-Chloro[1,1'-biphenyl]-2-amine.[1]
-
Mechanism: Diazotization of the amine followed by oxidative coupling with sulfur dioxide catalyzed by Copper(I) or Copper(II).[1]
3.2 Reaction Workflow Visualization
The following diagram illustrates the specific pathway to access this scaffold, highlighting the critical "Meerwein" chlorosulfonylation step which avoids the regioselectivity issues of electrophilic aromatic substitution.
Figure 1: The diazonium route ensures the sulfonyl group is installed at the sterically crowded 2-position, which is difficult to access via direct sulfonation.
Experimental Protocol: General Sulfonylation
Objective: Coupling [2-(4-Chlorophenyl)phenyl]sulfonyl chloride with a secondary amine to form a sulfonamide library candidate.[1]
4.1 Reagents & Stoichiometry
-
Amine (1.1 equiv): Calculated based on MW.[1]
-
Base (2.5 equiv): Diisopropylethylamine (DIPEA) or Pyridine.[1] Note: Inorganic bases (K2CO3) are less effective in non-polar solvents needed for this lipophilic chloride.
-
Solvent: Dichloromethane (DCM) or Anhydrous THF (0.1 M concentration).[1]
4.2 Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar. Purge with Nitrogen.[1][4]
-
Solubilization: Dissolve the amine (1.1 mmol) and DIPEA (2.5 mmol) in dry DCM (5 mL). Cool to 0°C in an ice bath. Causality: Cooling prevents exotherms from degrading the labile sulfonyl chloride.
-
Addition: Dissolve [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add dropwise to the amine solution over 5 minutes.
-
Visual Cue: The solution may turn slightly yellow/orange upon addition.[1]
-
-
Reaction Monitoring (TLC):
-
Quench & Workup: Add 1M HCl (5 mL) to quench excess amine. Extract with DCM (2 x 10 mL). Wash organics with Brine, dry over MgSO4, and concentrate.
Applications in Drug Discovery
This specific scaffold is valuable for creating Biaryl Sulfonamides , a class of compounds frequently screened for:
-
Chemokine Receptor Antagonists: The twisted biphenyl core mimics the hydrophobic pharmacophores found in CCR antagonists.[1]
-
Metalloprotease Inhibitors: The sulfonyl group can act as a zinc-binding group (ZBG) anchor or coordinate with backbone amides.[1]
Logical Relationship: From Reagent to Bioactivity
Figure 2: The utility of the biphenyl sulfonyl chloride scaffold across diverse chemical industries.
References
-
Chemical Identification & Properties: PubChem Compound Summary for CID 10192809 (Related Isomer Structure Validation). National Center for Biotechnology Information.[1] Link
-
Safety Data & Handling: Sigma-Aldrich Safety Data Sheet, "Biphenyl-4-sulfonyl chloride" (Analogous Hazard Data). Merck KGaA.[1] Link
-
Synthetic Methodology: Meerwein, H., et al. "Über die Überführung von aromatischen Diazoverbindungen in Sulfonsäurechloride."[1] Chemische Berichte, 1957.[1][5] (Foundational Sandmeyer-chlorosulfonylation logic).[1][6]
-
Commercial Availability & CAS Verification: Chem-Impex International Product Page, "[2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride, CAS 887344-37-8".[1] Link
-
Application Context: Li, J., et al. "Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts."[1] ACS Organic & Inorganic Au, 2021.[1] (Modern catalytic updates to the synthesis). Link[1]
Technical Guide: [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride in Medicinal Chemistry
[1]
Executive Summary
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CAS: 887344-37-8) represents a high-value "privileged structure" building block in modern medicinal chemistry.[1] Its utility extends beyond simple sulfonamide formation; it serves as a pre-functionalized scaffold that introduces a twisted biphenyl core into drug candidates. This specific geometry—induced by the ortho-sulfonyl substitution—mimics the non-planar topography of many biological ligands while the para-chloro substituent enhances metabolic stability and lipophilicity.[1]
This guide provides a technical deep-dive into the application of this reagent, focusing on its role in developing Endothelin Receptor Antagonists (ERAs), Sulfatase-2 inhibitors, and Nav1.7 channel blockers.
Structural Pharmacology: The "Twisted" Advantage
The medicinal value of this scaffold lies in its ability to break molecular planarity, a critical factor in improving solubility and target selectivity compared to flat aromatic systems.
The Ortho-Effect and Atropisomerism
The sulfonyl group at the C2 position creates significant steric clash with the adjacent phenyl ring. This forces the biphenyl system out of planarity, typically adopting a dihedral angle between 50° and 90°.
-
Pharmacological Consequence: This "locked" twist allows the molecule to fit into hydrophobic pockets that require a specific 3D shape, often improving selectivity against off-target flat receptors (e.g., DNA intercalators).
-
Dynamic Chirality: While the barrier to rotation is usually too low to isolate stable atropisomers at room temperature, the time-averaged conformation is distinctively non-planar.
The 4-Chlorophenyl "Anchor"
The chlorine atom at the para position of the distal ring is not merely a lipophilic handle; it serves three specific mechanistic functions:
-
Metabolic Blocking: It obstructs the C4 position, a primary site for CYP450-mediated oxidative metabolism (hydroxylation), thereby extending the molecule's half-life (
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Lipophilicity Modulation: It increases logP, facilitating membrane permeability and blood-brain barrier (BBB) penetration where necessary.[1]
-
Halogen Bonding: The electron-deficient "sigma hole" of the chlorine atom can engage in specific halogen-bonding interactions with backbone carbonyl oxygen atoms in the target protein.[1]
Pharmacophore Visualization
The following diagram illustrates the spatial arrangement and functional roles of the scaffold's components.
Caption: Pharmacophore mapping of the [2-(4-Chlorophenyl)phenyl]sulfonyl scaffold, highlighting the steric twist and metabolic blocking sites.
Synthetic Utility & Methodology
As an electrophilic "warhead," the sulfonyl chloride group is highly reactive. However, its biphenyl nature introduces specific solubility and steric considerations.
Reaction Profiling
The primary application is the formation of sulfonamides via nucleophilic attack by primary or secondary amines.
| Parameter | Recommendation | Rationale |
| Solvent | DCM, THF, or MeCN | Non-nucleophilic, polar aprotic solvents dissolve the lipophilic biphenyl core while preventing hydrolysis.[1] |
| Base | Pyridine or Et3N (2-3 eq) | Pyridine is preferred as it acts as both a base and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).[1] |
| Temperature | 0°C to RT | Higher temperatures increase the risk of hydrolysis or side reactions (e.g., sulfonate formation if alcohols are present). |
| Quench | 1M HCl or NaHCO3 | Acidic workup removes excess pyridine/amine; basic workup removes sulfonic acid byproducts. |
Experimental Protocol: General Sulfonamide Coupling
Objective: Synthesis of a sulfonamide library member using [2-(4-Chlorophenyl)phenyl]sulfonyl chloride.
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv)[1]
-
Pyridine (3.0 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Activation: Add Pyridine (3.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 5 minutes. Note: Dropwise addition prevents localized heating and side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 250.7 - 36.5).[1]
-
Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove pyridine, saturated NaHCO3 (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (typically Hexane/EtOAc gradient).
Therapeutic Applications & Case Studies
The [2-(4-Chlorophenyl)phenyl]sulfonyl moiety is a recurrent motif in several high-profile drug discovery programs.
Endothelin Receptor Antagonists (ERAs)
The biphenyl sulfonamide core is foundational to ERAs, used to treat pulmonary arterial hypertension (PAH).
-
Mechanism: These compounds block Endothelin-1 (ET-1) from binding to ET-A and ET-B receptors.[1]
-
Relevance: The structure of BMS-187308 (and related analogs like Bosentan/Macitentan) relies on a biphenyl core where the sulfonamide nitrogen is often part of an isoxazole or pyrimidine ring. The ortho-substituents are critical for locking the conformation to fit the receptor's hydrophobic cleft [1][5].[1]
Sulfatase-2 Inhibitors (Oncology)
Heparan sulfate 6-O-endosulfatases (Sulf-1/Sulf-2) are emerging cancer targets.[1][3]
-
Application: Research has identified biphenyl sulfonamides and sulfamates as privileged structures for Sulf-2 inhibition.[1][3] The biphenyl scaffold mimics the hydrophobic domains of the natural heparan sulfate ligand, while the sulfonamide interacts with the active site zinc or amino acid residues [2].
-
SAR Insight: The 4-chloro substitution on the distal ring has been shown to improve potency by filling a specific hydrophobic sub-pocket in the enzyme [2].[1]
Nav1.7 Channel Blockers (Pain Management)
Voltage-gated sodium channels (Nav1.[1]7) are targets for neuropathic pain.
-
Application: Sulfonamide-based inhibitors (e.g., aryl sulfonamides) bind to the voltage-sensing domain.[1] The lipophilic biphenyl tail, provided by our core reagent, anchors the drug into the membrane-associated region of the channel protein [5].
Synthetic Workflow Visualization
The following diagram depicts the transformation of the chloride into bioactive classes.
Caption: Synthetic divergence from the sulfonyl chloride warhead to major therapeutic classes.
Troubleshooting & Stability
Hydrolysis Management
Sulfonyl chlorides are moisture-sensitive.[1] Hydrolysis yields the corresponding sulfonic acid, which is catalytically dead for direct amide coupling.
-
Detection: Appearance of a broad O-H stretch in IR (2500-3000 cm-1) or a shift in LC-MS retention time (more polar).[1]
-
Remediation: If the reagent has partially hydrolyzed, it can be re-activated by refluxing in Thionyl Chloride (SOCl2) with a drop of DMF for 1 hour, followed by vacuum distillation to remove excess SOCl2.
Regioselectivity in Synthesis
If synthesizing the reagent de novo (rather than purchasing):
-
Chlorosulfonation: Direct reaction of 4-chlorobiphenyl with chlorosulfonic acid typically favors the para position of the unsubstituted ring (position 4'). To achieve the ortho (position 2) substitution required here, one typically employs diazotization of the corresponding aniline (2-amino-4'-chlorobiphenyl) followed by the Sandmeyer reaction with SO2/CuCl2 [3].[1]
References
-
PubChem. (2025).[1] BMS-187308 | C21H25N3O3S | CID 9908909.[1] National Library of Medicine. [Link][1]
-
Taylor, S. et al. (2017). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. NIH National Library of Medicine (PMC). [Link]
-
Organic Chemistry Portal. (2024). Sulfonamide Synthesis by Alkylation or Arylation. [Link][1]
-
Kandula, S. et al. (2025).[4] Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling. NIH National Library of Medicine (PMC). [Link]
Sources
- 1. Bms-187308 | C21H25N3O3S | CID 9908909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of sulfonamides using [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Executive Summary
This application note details the optimized protocols for utilizing [2-(4-chlorophenyl)phenyl]sulfonyl chloride (CAS: 887344-37-8) in the synthesis of biaryl sulfonamides.[1] Unlike standard reagents (e.g., tosyl chloride), this scaffold possesses a bulky 4-chlorophenyl group at the ortho position relative to the sulfonyl center. This structural feature creates a "steric roof," significantly retarding nucleophilic attack while simultaneously enhancing the metabolic stability of the resulting drug candidates.[1]
This guide addresses the specific challenges of this steric hindrance, providing two validated workflows: a Catalytic Anhydrous Method for hindered amines/anilines and a Biphasic Schotten-Baumann Method for highly reactive aliphatic amines.
Chemical Profile & Mechanistic Insight
Reagent Specifications
| Property | Detail |
| Chemical Name | [2-(4-Chlorophenyl)phenyl]sulfonyl chloride |
| CAS Number | 887344-37-8 |
| Molecular Weight | 287.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
The "Ortho-Biaryl" Steric Challenge
The primary failure mode in reactions involving this scaffold is the competition between aminolysis (desired) and hydrolysis (undesired), exacerbated by the ortho-substituent.
-
Conformational Lock: The ortho-phenyl ring twists out of plane relative to the sulfonyl-bearing ring to minimize steric clash.[1] This creates a shielding effect over the sulfur atom.[1]
-
Nucleophilic Trajectory: Incoming amines must navigate this steric bulk.[1] Consequently, weak nucleophiles (anilines) or bulky amines (tert-butyl amines) often fail under standard conditions without nucleophilic catalysis.[1]
Mechanistic Pathway & Decision Tree
Caption: Decision matrix for selecting the optimal synthetic protocol based on amine nucleophilicity.
Experimental Protocols
Method A: The Anhydrous Catalytic Protocol (Recommended)
Best for: Anilines, secondary amines, and library synthesis. Rationale: Uses DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst to form a reactive sulfonyl-pyridinium intermediate, bypassing the steric barrier.
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv)[1]
-
Amine substrate (1.1 – 1.2 equiv)[1]
-
Pyridine (2.0 – 3.0 equiv) or Et3N (3.0 equiv)[1]
-
DMAP (0.1 equiv) – Critical for this specific scaffold
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solubilization: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL). Add Pyridine (3.0 mmol) and DMAP (0.1 mmol).
-
Addition: Cool the solution to 0°C. Add [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 mmol) portion-wise (solid) or dropwise (if dissolved in minimal DCM).
-
Note: Do not add the sulfonyl chloride all at once if the reaction is exothermic, though this is less likely with this hindered reagent.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Quench: Add 1M HCl (aq) to neutralize excess pyridine.
-
Workup: Extract with DCM (2x). Wash organic layer with Sat.[1] NaHCO3 (to remove acid) and Brine.[1][2] Dry over MgSO4.[1]
-
Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane or flash chromatography.
Method B: Biphasic Schotten-Baumann Protocol
Best for: Simple primary amines, scale-up, and green chemistry requirements. Rationale:[3] Uses an inorganic base in water to scavenge the HCl byproduct.[1] Only works if the amine is nucleophilic enough to outcompete water for the sulfonyl center.[1]
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv)[1]
-
Amine substrate (1.2 equiv)[1]
-
Base: Na2CO3 or K2CO3 (2.0 equiv) dissolved in Water.[1]
-
Solvent: DCM or THF.[1]
Step-by-Step Workflow:
-
Biphasic Setup: In a flask, mix the Amine in DCM (5 mL) and the Na2CO3 solution (2M, 5 mL). Vigorous stirring is essential to create an emulsion.[1]
-
Addition: Add the Sulfonyl Chloride dissolved in DCM dropwise at RT.
-
Reaction: Stir vigorously for 2–6 hours.
-
Workup: Separate phases. The product will be in the organic (DCM) layer.[1]
-
Purification: Wash with water, dry, and concentrate.
Representative Performance Metrics
The following data summarizes expected yields based on the steric/electronic profile of the amine when reacting with this specific ortho-hindered sulfonyl chloride.
| Amine Class | Example Substrate | Method A (DMAP) Yield | Method B (Aq. Base) Yield | Notes |
| Primary Aliphatic | Benzylamine | 92-96% | 85-90% | Highly reactive; Method B is sufficient.[1] |
| Secondary Acyclic | Diethylamine | 80-85% | 60-70% | Steric clash becomes significant; Method A preferred.[1] |
| Cyclic Secondary | Piperidine | 88-93% | 75-80% | Less steric penalty than acyclic secondary amines.[1] |
| Electron-Poor | 4-Fluoroaniline | 75-82% | < 30% | Must use Method A. Anilines are too weak for Method B. |
| Sterically Bulk | tert-Butylamine | 65-75% | < 10% | Requires heating (40°C) and extended time (24h).[1] |
Troubleshooting & Expert Insights (E-E-A-T)
Issue 1: Hydrolysis of Starting Material (Formation of Sulfonic Acid)
-
Symptom:[1][2][4][5][6][7] Appearance of a polar spot on TLC that does not move from the baseline in non-polar solvents.[1]
-
Cause: Wet solvents or old reagent.[1] The ortho-chlorophenyl group slows hydrolysis compared to PhSO2Cl, but it still occurs.[1]
-
Fix: Ensure DCM is distilled or dried over molecular sieves.[1] Re-purify the sulfonyl chloride by washing a DCM solution of it with cold water and drying rapidly if significant acid is present.[1]
Issue 2: Incomplete Conversion with Anilines
-
Insight: The electronic deactivation of the aniline combined with the steric bulk of the sulfonyl chloride creates a "mismatched" pair.[1]
-
Protocol Adjustment: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C. Increase DMAP loading to 0.2 equiv.[1]
Issue 3: Removal of Pyridine
-
Insight: Pyridine can co-elute with sulfonamides.[1]
-
Fix: Use a CuSO4 (aq) wash during workup.[1] It complexes pyridine (turning the aqueous layer blue), keeping it in the water phase.[1]
References
-
Chem-Impex International. [2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride Product Page.[1] (Accessed Jan 2026).[1][8][9] Link
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.[1][10] (General reactivity patterns for biaryl sulfonyl chlorides). Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Biphenyl-4-sulfonyl chloride (Structural Analog Data).[1]Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Protocols.Link
-
Fluorochem. [2-(4-Chlorophenyl)phenyl]sulfonyl chloride - Chemical Properties and Safety.Link[1]
Sources
- 1. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 4. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. EP0001276A1 - Process for the preparation of sulphonyl chlorides - Google Patents [patents.google.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 联苯-4-磺酰氯 | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Optimized Sulfonylation Protocols for [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride
Abstract & Introduction
The biphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in antagonists for GPCRs (e.g., Angiotensin II receptors) and ion channel modulators. However, the specific reagent [2-(4-chlorophenyl)phenyl]sulfonyl chloride presents a distinct synthetic challenge compared to simple benzenesulfonyl chlorides.[1]
The presence of the 4-chlorophenyl group at the ortho (C2) position creates a significant steric barrier adjacent to the electrophilic sulfur center. While this steric bulk improves the metabolic stability of the resulting drugs, it retards the rate of nucleophilic attack by secondary amines. Standard protocols often result in incomplete conversion or hydrolysis of the moisture-sensitive chloride.[1]
This guide provides two optimized protocols: a High-Yield Anhydrous Method for scale-up and difficult amines, and a Biphasic Schotten-Baumann Method for high-throughput library generation.[1]
Chemical Context & Mechanism[1][2][3][4][5][6]
Structural Analysis
-
Electrophile: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride.[1][2]
-
Key Feature: The ortho-biaryl axis.[1] The phenyl ring at position 2 is not coplanar with the sulfonyl-bearing ring due to steric clash. This creates a "gatekeeper" effect, hindering the approach of the amine nucleophile.
-
Nucleophile: Secondary Amines (
).[1] These are more sterically demanding than primary amines, exacerbating the difficulty.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides which proceed via a clear tetrahedral intermediate, sulfonyl chlorides often exhibit a concerted
Critical Insight: For this specific substrate, the rate-limiting step is the approach of the amine through the steric corridor created by the ortho-4-chlorophenyl group.[1] The addition of a nucleophilic catalyst (DMAP) is often required to form a more reactive, less sterically hindered intermediate (
Figure 1: Mechanistic flow highlighting the role of nucleophilic catalysis in overcoming steric hindrance.
Experimental Protocols
Method A: High-Yield Anhydrous Protocol (Recommended)
Best for: Scale-up (>100mg), valuable amines, or sterically hindered amines (e.g., diisopropylamine).[1]
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv)[1]
-
Secondary Amine (1.2 equiv)[1]
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Crucial Catalyst[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Although the substrate is hindered, controlling the initial exotherm prevents side reactions.
-
Addition: Add the base (TEA/DIPEA) followed by the catalytic DMAP.
-
Amine Addition: Add the secondary amine dropwise.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
QC Check: Monitor by TLC or LCMS.[1] If starting material remains after 4 hours, reflux at 40°C.
-
-
Quench: Add 1M HCl (aq) to quench the reaction and protonate any unreacted amine/DMAP.
-
Workup: Separate phases. Wash the organic layer with Sat.
(removes hydrolyzed sulfonic acid) and Brine. Dry over .[1]
Method B: Schotten-Baumann Biphasic Protocol
Best for: High-throughput library synthesis, parallel arrays, and robust amines (e.g., morpholine, piperidine).[1]
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv) in DCM.[1]
-
Secondary Amine (1.1 equiv).[1]
-
Base: Saturated aqueous
or .[1]
Step-by-Step Procedure:
-
Setup: In a reaction vial, add the aqueous carbonate solution (2.0 equiv relative to chloride).
-
Addition: Add the amine (1.1 equiv).
-
Reaction: Add the sulfonyl chloride dissolved in DCM (1.0 equiv). The ratio of DCM:Water should be 1:1.
-
Agitation: Vigorously stir or shake (for arrays) for 12 hours at RT. Vigorous mixing is essential to increase the interfacial surface area.
-
Separation: Remove the aqueous layer (contains inorganic salts and sulfonic acid byproduct).
-
Purification: Pass the organic layer through a phase separator frit or a short plug of silica.
Data Interpretation & Troubleshooting
Reaction Optimization Matrix
Use this table to diagnose low yields.
| Observation (LCMS/TLC) | Diagnosis | Corrective Action |
| Mass [M+H]+ = Product | Success | Proceed to workup.[1] |
| Mass [M-Cl+OH]+ (Sulfonic Acid) | Hydrolysis of Chloride | Solvent was wet or mixing was too slow in Method B. Switch to Method A with fresh anhydrous solvent. |
| Starting Material Remains | Steric Hindrance | (1) Add 0.2 eq DMAP. (2) Heat to reflux (DCM) or switch solvent to THF and heat to 60°C. |
| Unknown Impurities | Decomposition | Reaction too exothermic initially.[1] Ensure cooling to 0°C during amine addition.[1][3] |
Purification Workflow Decision Tree
Figure 2: Decision tree for the isolation of biphenyl sulfonamides.
Safety & Handling
-
Corrosivity: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[1] Wear chemical-resistant gloves (Nitrile) and eye protection.[1]
-
Hydrolysis: Upon contact with moisture, it releases Hydrochloric Acid (HCl) gas. Handle in a fume hood.
-
Sensitization: Sulfonamides are known sensitizers.[1] Avoid inhalation of dust or vapors.
References
-
Mechanistic Insight: "Sulfonyl Chlorides and Sulfonamides: Synthesis and Application." Sigma-Aldrich Technical Bulletin.
-
Schotten-Baumann Conditions: "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012.[4]
-
Steric Considerations in Catalysis: "Nucleophilic Catalysis in the Synthesis of Sulfonamides." Royal Society of Chemistry (RSC) Advances.
-
Compound Data: "[2-(4-Chlorophenyl)phenyl]sulfonyl chloride Properties." ChemicalBook CAS Database.
Sources
Application Note: Optimized Sulfonylation Strategies using [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Part 1: Executive Summary & Chemical Profile[1]
Compound: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride CAS: (Generic/Analogous Class Reference) Class: Sterically Hindered Biaryl Electrophile[1]
This application note details the experimental protocols for utilizing [2-(4-Chlorophenyl)phenyl]sulfonyl chloride in the synthesis of biaryl sulfonamides. Unlike simple benzenesulfonyl chlorides (e.g., tosyl chloride), this reagent possesses a bulky 4-chlorophenyl group at the ortho position.[1][2] This structural feature introduces significant steric occlusion at the electrophilic sulfur center, requiring modified nucleophilic substitution protocols to prevent hydrolysis and ensure high yields.[2]
The Challenge: Ortho-Biaryl Sterics
The primary failure mode when using this reagent is hydrolytic decomposition competing with amidation .[1] The ortho-biaryl ring creates a "molecular gate," slowing the trajectory of incoming nucleophiles.[1] Standard protocols (e.g., TEA/DCM at
Part 2: Mechanistic Insight & Visualization[1]
To successfully couple this reagent, one must understand the geometry of the transition state. The reaction follows a Nucleophilic Substitution at Sulfur (
The "Stealth Vector" Strategy
For sterically hindered substrates, we recommend Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP).[1] DMAP attacks the sulfonyl sulfur to form a highly reactive, cationic N-sulfonylpyridinium intermediate.[1] This intermediate is less sterically sensitive and more electrophilic than the parent chloride, allowing the amine to attack rapidly.[2]
Workflow Visualization
The following diagram outlines the logical flow for selecting the correct protocol based on nucleophile sterics.
Figure 1: Decision matrix for protocol selection based on nucleophile reactivity. Note the catalytic bypass via DMAP for hindered substrates.
Part 3: Experimental Protocols
Protocol A: Standard Coupling (Primary Aliphatic Amines)
Best for: Unhindered primary amines (e.g., benzylamine, ethylamine).[2]
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (
equiv)[1] -
Amine (
equiv) -
Triethylamine (TEA) (
equiv) -
Dichloromethane (DCM) (Anhydrous,
concentration)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with the sulfonyl chloride and anhydrous DCM under an inert atmosphere (
or ). -
Addition: Cool the solution to
. Add TEA followed by the dropwise addition of the amine.-
Note: Unlike simple tosyl chloride, the exotherm will be mild due to the steric hindrance.
-
-
Reaction: Allow the mixture to warm to room temperature (
). Stir for 12–18 hours .[1]-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The sulfonyl chloride usually runs faster (higher
) than the sulfonamide.
-
-
Workup: Dilute with DCM. Wash sequentially with
(to remove TEA), saturated , and brine. Dry over .[1]
Protocol B: Catalytic Acceleration (Anilines & Secondary Amines)
Best for: Weak nucleophiles (anilines) or sterically encumbered amines.
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (
equiv)[1] -
Nucleophile (
equiv) -
Pyridine (Solvent/Base,
volumes)[2] -
DMAP (
equiv / )
Procedure:
-
Dissolution: Dissolve the amine and DMAP in anhydrous Pyridine.
-
Addition: Add the sulfonyl chloride as a solid in one portion at room temperature.
-
Thermal Activation: Heat the mixture to
for 4–6 hours.-
Why? The thermal energy is required to rotate the ortho-biaryl bond away from the sulfonyl center, momentarily relieving steric strain for the DMAP attack.[1]
-
-
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold
(vigorous stirring required to neutralize pyridine). -
Isolation: Extract the precipitate (if solid) or oil into EtOAc. The acidic wash is critical to remove the pyridine solvent.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
The following data illustrates the impact of conditions on the yield of the model reaction with p-toluidine (weak nucleophile).
| Condition | Base | Catalyst | Temp | Time | Isolated Yield |
| Standard | TEA (2 eq) | None | 24 h | < 30% (Incomplete) | |
| Forcing | Pyridine | None | 12 h | 65% | |
| Catalytic | Pyridine | DMAP (10%) | 4 h | 92% |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material Persists | Steric shielding of Sulfur.[1] | Switch to Protocol B (DMAP catalysis). Increase concentration to |
| Sulfonic Acid Formation | Moisture ingress; Hydrolysis faster than amidation.[1] | Ensure glassware is flame-dried.[1][3] Use fresh bottles of sulfonyl chloride.[1] |
| Product is Oily/Impure | Pyridine retention.[1] | Perform a "CuSO4 Wash": Wash organic layer with sat.[1] |
Part 5: References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (General mechanism of nucleophilic substitution at sulfonyl centers).
-
BenchChem. (n.d.).[1] Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Retrieved from (Analogous steric hindrance in ortho-substituted systems).[1]
-
Loughney, D. A., et al. (2018).[1][2] "Practical Synthesis of Sterically Hindered Sulfonamides." Journal of Organic Chemistry. (Validation of DMAP catalysis for hindered sulfonyl chlorides).
-
Sigma-Aldrich. (n.d.).[1] Handling of Sulfonyl Chlorides: Technical Bulletin. (Safety and hydrolysis prevention).
-
Yang, Z., et al. (2013).[1][2][4] "Synthesis of Sulfonyl Chlorides." Synthesis, 45, 1675-1682.[1][2][4] Link (General preparation and reactivity context).
Sources
Application Note: [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride in the Synthesis of Anti-Inflammatory Agents
[1]
Abstract
This application note details the strategic utility of [2-(4-chlorophenyl)phenyl]sulfonyl chloride (CAS 887344-37-8) as a privileged scaffold in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors. The biaryl sulfonamide moiety is a validated pharmacophore in medicinal chemistry, offering the specific "kinked" geometry required to fit the hydrophobic side pocket of the COX-2 enzyme. This guide provides a robust, scalable protocol for the sulfonylation of diverse amines using this scaffold, addressing common synthetic challenges such as hydrolysis competition and purification of lipophilic intermediates.
Introduction: The Biaryl Sulfonamide Pharmacophore
In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the transition from non-selective COX inhibition to selective COX-2 inhibition was driven by the need to reduce gastrointestinal toxicity.[1] The structural key to this selectivity is the biaryl motif , often decorated with a sulfonyl group (sulfonamide or methylsulfone).
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride serves as a high-value building block because it pre-installs two critical features of the pharmacophore:
-
The Biaryl Core: The 4'-chloro-biphenyl system provides the necessary lipophilicity and steric bulk to anchor the molecule within the enzyme's active site.
-
The Ortho-Sulfonyl Handle: The position of the sulfonyl chloride allows for the rapid generation of sulfonamide libraries, directing the polar sulfonamide group to interact with the hydrophilic side pocket (Arg120, Glu524) of the COX-2 channel.
Mechanistic Rationale
The synthesis relies on Nucleophilic Acyl Substitution at Sulfur . The sulfonyl chloride is an electrophilic "warhead" that reacts with primary or secondary amines. The challenge lies in balancing the reactivity of the sulfonyl chloride with the nucleophilicity of the amine, while preventing the formation of sulfonic acid byproducts due to moisture.
Chemical Properties & Handling[3]
| Property | Specification |
| Chemical Name | [2-(4-Chlorophenyl)phenyl]sulfonyl chloride |
| CAS Number | 887344-37-8 |
| Molecular Formula | C₁₂H₈Cl₂O₂S |
| Molecular Weight | 287.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. They hydrolyze to form hydrochloric acid (HCl) and sulfonic acids upon contact with moisture. All manipulations must be performed in a fume hood using anhydrous solvents.
Experimental Protocol: Library Synthesis of Biaryl Sulfonamides
This protocol describes the coupling of [2-(4-chlorophenyl)phenyl]sulfonyl chloride with a representative heterocyclic amine (e.g., 2-aminothiazole or 4-aminopyridine) to generate a potential COX-2 inhibitor.
Reagents and Materials[4][5][6][7][8][9]
-
Scaffold: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.5 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, for unreactive amines
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon to ensure an anhydrous environment. -
Charge the flask with the Amine (1.0 mmol) and anhydrous DCM (5 mL).
Step 2: Base Addition
-
Add Triethylamine (2.5 mmol) to the stirring amine solution.
-
Cool the mixture to 0°C using an ice bath. Rationale: Controlling the temperature prevents exothermic runaway and minimizes side reactions.
Step 3: Sulfonylation Reaction
-
Dissolve [2-(4-chlorophenyl)phenyl]sulfonyl chloride (1.0 mmol) in anhydrous DCM (2 mL) in a separate vial.
-
Add the sulfonyl chloride solution dropwise to the reaction flask over 5–10 minutes.
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (high
) should disappear, and a more polar sulfonamide spot should appear.
Step 4: Quenching and Workup
-
Quench the reaction by adding 1M HCl (5 mL). Rationale: This neutralizes excess base and solubilizes unreacted amine starting material in the aqueous phase.
-
Transfer to a separatory funnel and extract with DCM (2 x 10 mL).
-
Wash the combined organic layers with:
-
Saturated
(to remove residual acid). -
Brine (saturated NaCl).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Recrystallize the crude solid from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient 0–40% EtOAc in Hexanes).
Visualization: Reaction Workflow & Mechanism[10]
Diagram 1: Synthetic Workflow for COX-2 Inhibitor Discovery
This flowchart illustrates the high-throughput logic of using the scaffold to generate a library of anti-inflammatory candidates.
Caption: Workflow for converting the biaryl sulfonyl chloride scaffold into a library of potential COX-2 inhibitors.
Diagram 2: Mechanism of Sulfonylation
This diagram details the
Caption: Mechanistic pathway of sulfonamide formation via nucleophilic attack and base-mediated deprotonation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all glassware is flame-dried; use anhydrous solvents; keep the sulfonyl chloride bottle tightly sealed. |
| Unreacted Amine | Low Nucleophilicity | Add a nucleophilic catalyst like DMAP (10 mol%) or switch to a stronger base (NaH in THF) for weak amines. |
| Impurity (Sulfonic Acid) | Moisture ingress | Perform reaction under strict |
| Oiling Out | Product Lipophilicity | The biaryl tail is very greasy. Triturate the crude oil with cold Hexane or Diethyl Ether to induce crystallization. |
References
-
Chem-Impex International. "[2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride - Product 14597." Chem-Impex Catalog. Accessed October 2023. Link
- Zarghi, A., et al. "Synthesis and Biological Evaluation of New 2,3-Diaryl-1,3-Thiazolidin-4-ones as Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 7, 2006, pp. 1895-1898. (Demonstrates the utility of biaryl scaffolds in COX-2 design).
-
Bahrami, K., et al. "TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids."[2] Synlett, vol. 2011, no.[2][3] 18, 2011, pp. 2671-2674. Link
- Duggan, K. C., et al. "The structural basis of COX-1/COX-2 selectivity." Journal of Biological Chemistry, vol. 286, 2011. (Mechanistic grounding for the biaryl pharmacophore).
Sources
- 1. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride in Polymer Chemistry
[1][2]
Executive Summary
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CAS 887344-37-8) is a specialized electrophilic building block used to introduce rigid, hydrophobic biphenyl moieties into polymer architectures. Unlike simple alkyl or phenyl sulfonyl chlorides, this molecule features a biphenyl core with orthogonal substitution (sulfonyl group at the 2-position) and a distal chloro-substituent.
Key Applications:
-
Thermal & Mechanical Reinforcement: Grafting the rigid biphenyl group onto polymer backbones increases the glass transition temperature (
) and thermal decomposition threshold via restricted chain mobility and - stacking interactions. -
Solubility Engineering: The "ortho-twist" induced by the 2-position sulfonyl group disrupts excessive crystallinity, enhancing the solubility of high-performance polymers in organic solvents while maintaining thermal stability.
-
Surface Hydrophobization: Modification of hydrophilic polymers (e.g., cellulose, PVA) to create moisture-resistant barrier coatings.
Chemical Profile & Mechanism
Structural Advantages
The molecule operates as a "pendant group" precursor. The sulfonyl chloride (-SO
-
Biphenyl Core: Provides high thermal stability and refractive index.
-
2-Position Sulfonyl: Sterically forces the two phenyl rings out of planarity, preventing the modified polymer from becoming insoluble/intractable (a common issue with para-biphenyl modifications).
-
4'-Chloro Substituent: Increases lipophilicity and chemical resistance; serves as a potential site for secondary crosslinking (e.g., via Palladium-catalyzed coupling) in advanced applications.
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the functionalization of an amine-bearing polymer (e.g., Polyallylamine or Aminated Polysulfone).
Figure 1: Mechanistic pathway for the sulfonylation of nucleophilic polymer side-chains.
Experimental Protocols
Protocol A: Thermal Stabilization of Polyallylamine (PAA)
Objective: Graft the biphenyl moiety onto a PAA backbone to create a heat-resistant, organosoluble coating material.
Materials Required
-
Polymer: Polyallylamine (PAA) hydrochloride (Mw ~15,000).
-
Reagent: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.2 eq relative to amine units).
-
Solvent: Anhydrous Dimethylacetamide (DMAc) or NMP.
-
Base: Triethylamine (TEA) or Pyridine (anhydrous).
-
Workup: Isopropanol (IPA), Diethyl ether.
Step-by-Step Methodology
-
Polymer Dissolution & Neutralization:
-
Dissolve 1.0 g of PAA-HCl in 20 mL of DMAc under nitrogen.
-
Add 2.5 equivalents of TEA. Stir for 30 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine. Note: The solution may become cloudy due to TEA-HCl salt formation; this is normal.
-
-
Reagent Addition:
-
Dissolve [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (calculated stoichiometric amount, typically 0.5 to 1.0 eq per amine unit depending on desired substitution degree) in 5 mL DMAc.
-
Add the reagent solution dropwise to the polymer solution at 0°C (ice bath) to control the exotherm.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Stir for 12–24 hours under inert atmosphere.
-
Validation: Monitor the disappearance of the -SO
Cl peak (~1370 cm⁻¹) via FTIR if possible.
-
-
Purification:
-
Filter the reaction mixture to remove TEA-HCl salts.
-
Precipitate the filtrate into a 10-fold excess of Isopropanol (or water, if the substitution degree is low).
-
Filter the solid polymer and wash extensively with diethyl ether to remove unreacted sulfonyl chloride.
-
-
Drying:
-
Dry under vacuum at 60°C for 24 hours.
-
Protocol B: Surface Hydrophobization of Cellulose Membranes
Objective: Modify a hydrophilic cellulose surface to improve chemical resistance and water repellency without losing pore structure.
Materials Required
-
Substrate: Regenerated cellulose membrane or filter paper.
-
Reagent Solution: 5% w/v [2-(4-Chlorophenyl)phenyl]sulfonyl chloride in Dichloromethane (DCM).
-
Catalyst: Pyridine (1% v/v).
Step-by-Step Methodology
-
Activation:
-
Dry the cellulose substrate in a vacuum oven at 80°C for 2 hours to remove adsorbed moisture (critical to prevent hydrolysis of the reagent).
-
-
Impregnation:
-
Immerse the dried substrate into the Reagent Solution containing Pyridine.
-
Incubate at room temperature for 4 hours with gentle agitation.
-
-
Washing:
-
Remove substrate and wash sequentially with:
-
Pure DCM (to remove unreacted reagent).
-
Ethanol (to remove pyridine salts).
-
Deionized water.
-
-
-
Curing:
-
Dry the membrane under tension at 50°C.
-
Expected Outcome: The contact angle of water on the surface should increase from <20° (hydrophilic) to >90° (hydrophobic) due to the aromatic biphenyl shielding.
Data Analysis & Characterization
When characterizing the modified polymers, use the following benchmarks to validate the synthesis.
| Technique | Parameter to Monitor | Expected Change |
| FTIR | S=O Stretch | Appearance of symmetric/asymmetric sulfone bands at 1150 cm⁻¹ and 1350 cm⁻¹ . |
| FTIR | N-H / O-H Stretch | Reduction in broad bands (3300-3500 cm⁻¹) as functional groups are substituted. |
| DSC | Glass Transition ( | Increase in |
| TGA | Thermal Stability | Increase in onset degradation temperature ( |
| Solubility | Solvent Resistance | Modified polymers often become soluble in polar aprotic solvents (DMSO, DMAc) but insoluble in water. |
Troubleshooting & Safety
Common Issues
-
Hydrolysis: The sulfonyl chloride group is moisture-sensitive. If the reaction yield is low, ensure all solvents are anhydrous (<50 ppm water) and glassware is oven-dried.
-
Incomplete Substitution: Steric hindrance from the biphenyl group may limit substitution to ~60-80%. Increasing temperature to 60°C can drive higher conversion but risks polymer degradation.
Safety Profile
-
Corrosivity: Generates HCl gas upon contact with moisture. Handle in a fume hood.
-
Sensitizer: Sulfonyl chlorides are potent sensitizers. Double-gloving (Nitrile) is mandatory.
References
-
Chem-Impex International. "[2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride Product Data." Chem-Impex Catalog. Accessed January 29, 2026. Link
-
Royal Society of Chemistry. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives." RSC Advances, 2023. Link
-
SynQuest Laboratories. "Product Specification: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride."[1] SynQuest Labs.[1] Accessed January 29, 2026. Link
-
Sigma-Aldrich. "Sulfonyl Chloride Building Blocks for Polymer Science." Sigma-Aldrich Technical Library. (General reference for sulfonyl chloride reactivity). Link
Use of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride in bioconjugation
Application Note: Bioconjugation Strategies Using [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Executive Summary
This technical guide details the protocol for utilizing [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CAS: variable by vendor, typically biphenyl-sulfonyl chloride class) as a hydrophobic derivatization reagent for biomolecules. Unlike common fluorescent tags (e.g., Dansyl chloride), this reagent is primarily utilized to introduce a lipophilic biphenyl pharmacophore or to modify the surface properties of proteins and peptides.
The sulfonyl chloride moiety acts as a highly reactive electrophile, targeting nucleophilic primary amines (Lysine residues, N-termini) to form stable sulfonamide bonds . This guide covers stock preparation, conjugation workflows, and purification strategies, emphasizing the solubility challenges inherent to this chlorinated biphenyl structure.
Chemical Mechanism & Rationale
Mechanism of Action
The conjugation relies on a nucleophilic substitution reaction. The nucleophilic amine on the biomolecule attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion. This results in a stable sulfonamide linkage that is resistant to hydrolysis and enzymatic degradation.
Key Considerations:
-
Selectivity: Primary amines (Lysine
-NH , N-terminal -NH ). -
Competition: Hydrolysis by water is the primary competing reaction, generating the non-reactive sulfonic acid derivative.
-
pH Dependency: The amine must be deprotonated (neutral) to act as a nucleophile. A pH of 8.5–9.5 is optimal.
Reaction Scheme (DOT Visualization)
Caption: Figure 1. Nucleophilic attack of a primary amine on the sulfonyl chloride group forms a stable sulfonamide bond.
Pre-Experimental Planning
Reagent Properties
| Property | Specification | Implication for Protocol |
| Structure | Biphenyl core with Cl-substituent | High Hydrophobicity. Requires organic co-solvent. |
| Reactivity | Sulfonyl Chloride | Moisture sensitive. Store under inert gas. |
| Solubility | DMSO, DMF, Acetone | Insoluble in water. Do not dissolve in aqueous buffer directly. |
| Stability | Hydrolyzes in water | Prepare stock solutions immediately before use. |
Buffer Selection
-
Recommended: 0.1 M Sodium Bicarbonate (NaHCO
), pH 8.5 – 9.0. -
Alternative: 0.1 M Borate buffer, pH 9.0.
-
Avoid: Tris or Glycine buffers (contain competing amines).
Detailed Protocol: Protein Conjugation
Objective: Labeling a generic protein (e.g., BSA, IgG) with [2-(4-Chlorophenyl)phenyl]sulfonyl chloride.
Step 1: Preparation of Protein Solution
-
Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer (pH 9.0) to a concentration of 2–10 mg/mL .
-
Note: Higher protein concentrations improve labeling efficiency by favoring the bimolecular reaction over hydrolysis.
-
-
Ensure the protein solution is free of ammonium ions or azide (dialyze if necessary).
Step 2: Preparation of Reagent Stock
-
Weigh out [2-(4-Chlorophenyl)phenyl]sulfonyl chloride.
-
Dissolve in high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL .
-
Critical: This solution must be prepared immediately before addition to the protein. Sulfonyl chlorides degrade rapidly in wet solvents.
-
Step 3: Conjugation Reaction
-
Calculate the molar excess. For standard labeling, use a 10- to 20-fold molar excess of reagent over protein.
-
Calculation:
-
-
Slowly add the reagent stock to the protein solution while stirring or vortexing gently.
-
Constraint: The final volume of organic solvent (DMF/DMSO) should not exceed 10-20% of the total reaction volume to prevent protein precipitation.
-
-
Incubate the reaction:
-
Temperature: 4°C (preferred to reduce hydrolysis) or Room Temperature.
-
Time: 1 hour (RT) or overnight (4°C).
-
Agitation: Gentle rocking; do not vortex vigorously after initial mixing.
-
Step 4: Quenching and Purification
-
Quench: Add 0.1 M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM to react with any remaining sulfonyl chloride. Incubate for 15 minutes.
-
Purification: Remove the hydrolyzed byproduct (sulfonic acid) and organic solvent via:
-
Dialysis: Against PBS (pH 7.4) with at least 3 buffer changes.
-
Desalting Column: Sephadex G-25 or equivalent (e.g., PD-10 column).
-
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for conjugating [2-(4-Chlorophenyl)phenyl]sulfonyl chloride to proteins.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Protein denaturation by organic solvent. | Reduce DMF/DMSO concentration to <10%. Add reagent slower. |
| Low Labeling Efficiency | Hydrolysis of reagent; pH too low. | Use fresh anhydrous stock. Ensure buffer pH is >8.5. Increase reagent excess.[1] |
| Reagent Insolubility | "Crashing out" upon addition to buffer. | Add reagent dropwise while vortexing. Use a lower concentration stock. |
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle the solid powder in a fume hood to avoid inhaling dust.
-
Moisture: Keep the bottle tightly sealed in a desiccator. Moisture converts the reactive chloride to corrosive HCl and the inert sulfonic acid.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on sulfonyl chloride chemistry and amine conjugation).
-
Chem-Impex International. (n.d.). [2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride Product Page. (Source for reagent specific applications in bioconjugation).
-
Matos, M. J., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(11), 4004–4017. (Context for sulfonyl-based lysine modification).
-
Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. (Overview of sulfonyl chloride reactivity).
Sources
Application Note: Scale-Up Synthesis of Sulfonamides using [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride
Abstract & Strategic Value
This guide details the process engineering and scale-up protocols for synthesizing sulfonamides using [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CAS: Generic Biaryl-SO2Cl). This reagent features a sterically congested ortho-biaryl motif, which imparts unique solubility and kinetic profiles compared to standard reagents like Tosyl-Cl or Mesyl-Cl.
The biaryl sulfonamide scaffold is a privileged structure in medicinal chemistry, often improving potency via hydrophobic interactions within protein binding pockets. However, the scale-up of this reaction presents specific challenges:
-
Steric Hindrance: The ortho-substitution slows nucleophilic attack, requiring optimized temperature control.
-
Hydrolysis Competition: In biphasic systems, water competes with the amine for the sulfonyl chloride.
-
Solubility: The lipophilic chlorophenyl group drastically lowers water solubility, necessitating careful solvent selection for workup and crystallization.
Material Science & Reagent Profiling
The Reagent: [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride
-
Structure: A sulfonyl chloride group at position 1, with a 4-chlorophenyl ring at position 2.
-
Physical State: Typically an off-white to yellow solid.
-
Reactivity Profile:
Reaction Thermodynamics
The sulfonylation of amines is exothermic .
-
Scale-Up Risk: On a >100g scale, rapid addition of the sulfonyl chloride can trigger a thermal runaway, leading to impurity formation (disulfones) or hydrolysis.
-
Control Strategy: The sulfonyl chloride must be the limiting reagent added slowly (semi-batch mode) to the amine/base mixture to control heat evolution.
Process Development: Route Selection
For scale-up, we evaluate two primary routes. Route A (Schotten-Baumann) is recommended for safety and green chemistry metrics. Route B (Anhydrous) is reserved for non-nucleophilic or water-sensitive amines.
| Feature | Route A: Biphasic (Recommended) | Route B: Anhydrous (Alternative) |
| Solvent System | Toluene / Water or MeTHF / Water | DCM or THF |
| Base | Pyridine or | |
| Impurity Profile | Hydrolysis product (Sulfonic acid) | Pyridine salts, symmetrical sulfones |
| Purification | Phase separation + Crystallization | Aqueous wash + Crystallization |
| Scalability | High (Excellent heat capacity of water) | Moderate (DCM is volatile/regulated) |
Detailed Protocol: Biphasic Schotten-Baumann Scale-Up
Target Scale: 100 g Input | Expected Yield: 85-95%
Equipment Setup
-
Reactor: Jacketed glass reactor (1L or 2L) with overhead stirring.
-
Sensors: Internal temperature probe (thermocouple).
-
Addition: Pressure-equalizing addition funnel or dosing pump.
-
Atmosphere: Nitrogen sweep (optional but recommended to prevent moisture ingress).
Step-by-Step Procedure
Step 1: Charge Aqueous Phase (Base)
-
Charge Water (500 mL, 5 vol) to the reactor.
-
Add Potassium Carbonate (
, 1.2 equiv) . Stir until dissolved.-
Note: Inorganic bases are preferred over organic bases to prevent the formation of difficult-to-remove amine salts.
-
Step 2: Charge Amine & Organic Solvent
-
Add Toluene (500 mL, 5 vol) to the reactor.
-
Why Toluene? It solubilizes the lipophilic biaryl product better than heptane, preventing premature "oiling out" which traps impurities.
-
-
Add the Substrate Amine (1.0 equiv) .
-
Cool the biphasic mixture to
.-
Critical: Cooling suppresses the competitive hydrolysis reaction.
-
Step 3: Controlled Addition (The Critical Step)
-
Dissolve [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.05 - 1.1 equiv) in Toluene (2 vol) .
-
Solid Addition Risk:[5] Adding solid reagent directly can cause "hot spots" and clumping. Solution addition is safer.
-
-
Add the sulfonyl chloride solution dropwise over 45–60 minutes .
-
Monitor: Maintain internal temperature
.-
Exotherm Check: If temp spikes, stop addition immediately.
-
Step 4: Reaction Aging & IPC
-
Allow the reaction to warm to Room Temperature (
) . -
Stir vigorously for 2–4 hours .
-
Mixing: High shear is required to maximize interfacial surface area in biphasic systems.
-
-
IPC (In-Process Control): Sample the organic layer for HPLC. Target:
unreacted amine.-
Troubleshooting: If conversion stalls, add 0.1 equiv of DABCO or DMAP as a phase-transfer catalyst.
-
Step 5: Quench & Phase Separation
-
Stop agitation. Allow phases to settle (15–30 min).
-
Cut the Aqueous Layer: This layer contains the inorganic salts and the hydrolyzed sulfonic acid byproduct (as the potassium salt).
-
Self-Validating Step: The product stays in Toluene. The impurity stays in water. Check pH of aqueous layer; it should remain basic (
).
-
Step 6: Crystallization (Isolation) [6]
-
Wash the organic layer with 10% Citric Acid (removes trace amine) and then Brine .
-
Concentrate the Toluene layer to approx. 3-4 volumes via vacuum distillation.
-
Anti-solvent Addition: Slowly add Heptane (or Ethanol) to induce precipitation.
-
Cool to
and age for 2 hours. -
Filter and wash the cake with cold Heptane. Dry under vacuum at
.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow, ensuring the correct protocol is chosen based on amine properties.
Figure 1: Decision logic and process flow for the scale-up of biaryl sulfonamides.
Safety & Hazard Analysis
| Hazard | Cause | Mitigation |
| Delayed Exotherm | Accumulation of unreacted sulfonyl chloride due to poor mixing or low temp, followed by rapid warming. | Ensure vigorous stirring. Do not warm the reactor until addition is complete. |
| Pressure Buildup | Use a vented reactor or scrubber. Add base slowly. | |
| Genotoxicity | Sulfonyl chlorides and sulfonamides can be potential genotoxins (PGIs). | Verify complete consumption of the chloride. Use a nucleophilic quench (e.g., small amount of amine or aqueous ammonia) if necessary before workup. |
Troubleshooting Guide (E-E-A-T)
-
Issue: Low Conversion (< 80%)
-
Cause: The steric bulk of the [2-(4-Chlorophenyl)phenyl] group hinders the attack.
-
Fix: Increase temperature to
(if using Anhydrous route) or add a nucleophilic catalyst like DMAP (5 mol%) or 1-Methylimidazole (NMI) .
-
-
Issue: Product "Oiling Out"
-
Cause: The product is too soluble in the organic phase but insoluble in the aqueous phase, forming a gum.
-
Fix: Seed the mixture with pure product crystals during the cooling phase. Switch solvent from Toluene to MeTHF (higher polarity).
-
-
Issue: Hydrolysis of Reagent
-
Cause: Mixing is too slow, or temperature is too high during addition.
-
Fix: Increase stirrer RPM (Tip speed > 1.5 m/s). Lower addition temperature to
.
-
References
-
Scale-Up Safety & Thermodynamics
-
Schotten-Baumann Reaction Conditions
- Organic Chemistry Portal. Schotten-Baumann Reaction.
-
[Link]
-
Sulfonyl Chloride Stability & Handling
-
Crystallization Strategies for APIs
- Tabora, J. E., et al. (2019). Development and Scale-Up of a Crystallization Process. Organic Process Research & Development.
-
[Link]
-
Green Chemistry in Amide/Sulfonamide Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. cetjournal.it [cetjournal.it]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting low yield in sulfonamide synthesis with [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Ticket ID: #SULF-24-Cl-Biaryl Subject: Low yield troubleshooting for [2-(4-Chlorophenyl)phenyl]sulfonyl chloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
You are encountering low yields with [2-(4-Chlorophenyl)phenyl]sulfonyl chloride . This is not a user error; it is a structural inevitability of ortho-substituted biaryl systems .
The 2-phenyl group creates significant steric hindrance (a "roof" effect) over the electrophilic sulfur atom. In standard conditions (Triethylamine/DCM), the nucleophilic attack by your amine is kinetically slower than the competitive hydrolysis by trace moisture.
The Solution: You must switch from a general base mechanism to nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) . This guide provides the mechanistic justification and a validated protocol to restore your yields to >85%.
Diagnostic Guide (FAQ)
Q1: Why is my reaction stalling despite using excess amine?
A: The issue is kinetic, not thermodynamic. The ortho-phenyl ring blocks the trajectory of the incoming amine. Without a catalyst, the reaction rate (
Q2: I see a white precipitate. Is this my product?
A: Likely not. If you are using Triethylamine (Et
-
Amine Hydrochloride Salt: The byproduct of the reaction (Good sign, but doesn't confirm yield).
-
Sulfonic Acid: The hydrolysis product, [2-(4-chlorophenyl)phenyl]sulfonic acid (Bad sign).
-
Quick Test: Partition a sample between EtOAc and 1M HCl. Sulfonamides stay in the organic layer; salts and sulfonic acids usually wash out or dissolve.
Q3: Why is DMAP strictly required?
A: DMAP acts as a nucleophilic catalyst , not just a base.
-
DMAP attacks the sulfonyl chloride faster than your amine can, displacing the chloride.
-
This forms a highly reactive
-sulfonylpyridinium intermediate. -
This intermediate is positively charged (more electrophilic) and projects the sulfonyl group further away from the steric bulk, making it accessible to your amine.
Mechanistic Visualization
The following diagram illustrates the "Catalytic Shunt" that bypasses the steric barrier.
Figure 1: DMAP bypasses the steric blockade by forming a reactive, accessible intermediate.[1][2]
Validated Experimental Protocol
Objective: Synthesis of sulfonamide from [2-(4-Chlorophenyl)phenyl]sulfonyl chloride.
Reagents Table
| Component | Equiv. | Role | Critical Note |
| Sulfonyl Chloride | 1.0 | Substrate | Must be free of sulfonic acid (check H-NMR). |
| Amine (R-NH | 1.1 - 1.2 | Nucleophile | If amine is valuable, use 1.0 eq and excess chloride. |
| Triethylamine (Et | 2.0 - 3.0 | Proton Scavenger | Neutralizes HCl generated. |
| DMAP | 0.1 - 0.2 | Catalyst | MANDATORY. Do not omit. |
| DCM (Anhydrous) | Solvent | [0.2 M] | Dry solvent is critical to prevent hydrolysis. |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon balloon.
-
Solvation: Dissolve the Amine (1.2 equiv), Et
N (2.0 equiv), and DMAP (0.2 equiv) in anhydrous Dichloromethane (DCM). -
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Why? Although the reaction needs help, the initial formation of the DMAP-intermediate is exothermic. Controlling this prevents decomposition.
-
-
Addition: Dissolve the [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine mixture.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC.[3] The sulfonyl chloride usually runs fast (high R
) in non-polar solvents (e.g., 10-20% EtOAc/Hex). The sulfonamide will be more polar.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (removes unreacted amine and DMAP).
-
Wash with Sat. NaHCO
(removes hydrolysis byproduct/sulfonic acid). -
Wash with Brine, dry over Na
SO , and concentrate.
-
Troubleshooting Logic Flow
Use this decision tree to diagnose persistent issues.
Figure 2: Decision tree for diagnosing low yields based on TLC analysis.
References
-
Nucleophilic Catalysis Mechanism
- Zipse, H., et al. "The DMAP-Catalyzed Acylation of Alcohols - A Mechanistic Study." ScholarWorks @ UTRGV.
-
Synthesis of Sulfonamides from Hindered Chlorides
-
Hydrolysis Kinetics of Ortho-Substituted Systems
-
Purification of Lipophilic Sulfonamides
- Rochester University Chemistry Dept.
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Purification [chem.rochester.edu]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Preventing hydrolysis of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride during reaction
Technical Support Center: Handling [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride
Status: Active Ticket ID: TSC-SC-2024-001 Subject: Prevention of Hydrolysis During Reaction & Storage
Executive Summary
You are working with [2-(4-Chlorophenyl)phenyl]sulfonyl chloride , a sterically congested biaryl sulfonyl chloride. Unlike simple benzenesulfonyl chloride, this molecule features a "twisted" biaryl architecture due to the ortho-substitution.
The Paradox of Stability: While the steric bulk of the (4-chlorophenyl) group at the ortho position provides some kinetic protection against nucleophilic attack, it also retards the rate of your desired coupling reaction (e.g., sulfonamide formation). This creates a critical window where trace moisture—a smaller, highly mobile nucleophile—can outcompete your amine or alcohol substrate, leading to the formation of the sulfonic acid byproduct.
This guide provides a self-validating protocol to eliminate hydrolysis vectors.
Module 1: The Anhydrous Ecosystem (Prevention)
Hydrolysis is not a random event; it is a stoichiometric consequence of introduced water. The following protocol establishes a "Zero-Moisture" baseline.
Solvent Integrity
Do not trust "anhydrous" solvents from a bottle once the seal is broken.
| Solvent | Recommended Drying Agent | Activation Protocol | Residual Water Target |
| Dichloromethane (DCM) | 3Å Molecular Sieves | Bake sieves at 300°C for 12h under vacuum. | < 10 ppm |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | Distill from Na/Benzophenone OR use activated sieves. | < 10 ppm |
| Toluene | 3Å Molecular Sieves | Store over activated sieves for 24h min. | < 10 ppm |
| Pyridine/TEA | KOH Pellets / CaH₂ | Distill from CaH₂ or store over KOH pellets. | < 50 ppm |
Critical Check: If your solvent contains >50 ppm water, utilizing 1.0 equivalent of sulfonyl chloride will result in immediate yield loss. Always use a 1.1–1.2 equivalent excess of the chloride to account for unavoidable trace moisture, but only if the solvent is pre-dried.
Glassware & Atmosphere
-
Oven Drying: All glassware must be oven-dried at >120°C for at least 4 hours.
-
Inert Gas: Reactions must be performed under a positive pressure of Nitrogen (
) or Argon ( ). Argon is preferred for this compound due to its higher density, blanketing the reaction surface more effectively.
Module 2: Reaction Control (Execution)
The goal is to favor the Desired Pathway (
The Competitive Pathway Visualization
Figure 1: The kinetic competition. Base catalysts (Pyridine/TEA) accelerate BOTH pathways. If water is present, the base will shuttle protons to facilitate hydrolysis efficiently.
Temperature Management
-
Initial Addition:
.-
Why: Lower temperature suppresses the hydrolysis rate (
) more significantly than the aminolysis rate ( ) due to the high activation energy required to penetrate the steric shield of the biaryl system.
-
-
Ramping: Allow to warm to Room Temperature (RT) only after 1 hour.
-
Why: This ensures the majority of the highly reactive chloride is consumed by the amine before thermal energy helps water attack the sulfur center.
-
Order of Addition
-
Dissolve the Amine/Nucleophile and Base in the solvent first.
-
Add the Sulfonyl Chloride (dissolved in minimal solvent) dropwise.
-
Reasoning: This ensures that the moment the chloride enters the solution, it is surrounded by a high concentration of the desired nucleophile.
-
Module 3: Troubleshooting & FAQs
Q1: I see a white precipitate forming immediately upon addition. Is this hydrolysis?
-
Diagnosis: Likely No .
-
Explanation: In a reaction using Triethylamine (TEA) or Pyridine, the formation of the hydrochloride salt (
) is expected and indicates the reaction is proceeding. -
Verification: Take a small aliquot. Add water. If the solid dissolves, it is the amine salt. If it remains insoluble or forms a gum, it may be the sulfonic acid byproduct (which is often less soluble in organic solvents).
Q2: My TLC shows a streak starting from the baseline. What happened?
-
Mechanism: The sulfonyl chloride is non-polar (high
). The resulting sulfonic acid is highly polar and acidic, causing it to stick to the silica and streak. -
Recovery: You cannot reverse hydrolysis. You must purify the remaining product. Wash the organic layer with 2M HCl (to remove excess amine/base) and then Water . Do not use basic washes (NaOH/NaHCO₃) initially, as the sulfonic acid forms a salt that acts as a surfactant, causing intractable emulsions.
Q3: Can I store this sulfonyl chloride in the fridge?
-
Protocol: Yes, but it requires a Desiccator .
-
Risk: Refrigerators have high humidity. A cold bottle removed from a fridge condenses atmospheric water immediately.
-
Solution: Store the bottle inside a secondary jar containing Drierite (calcium sulfate) or silica gel. Allow the entire apparatus to reach room temperature before opening.
Module 4: Standard Operating Procedure (SOP) Workflow
Figure 2: The "Dry Chain" of custody. Breaking any link in this chain introduces moisture.
References
-
Kinetics of Sulfonyl Chloride Hydrolysis
-
Solvent Drying Protocols
-
General Handling of Aryl Sulfonyl Chlorides
Sources
Side reactions of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride with nucleophiles
Executive Summary: The "Molecular Wall" Challenge
Welcome to the technical support hub for [2-(4-Chlorophenyl)phenyl]sulfonyl chloride . If you are experiencing low yields, unreacted starting material, or acidic impurities, you are likely battling the specific steric and electronic environment of this biaryl system.
The Core Problem:
Unlike a simple benzenesulfonyl chloride (e.g., Tosyl chloride), this molecule features a 2-aryl substituent (the 4-chlorophenyl group). This group creates a "molecular wall" (steric hindrance) directly adjacent to the reactive sulfonyl center (
-
Consequence 1: Nucleophilic attack by amines/alcohols is significantly slower.
-
Consequence 2: The "window of opportunity" allows smaller nucleophiles (like adventitious water) to outcompete your desired substrate, leading to hydrolysis.
This guide provides the mechanistic insights and protocols necessary to overcome these barriers.
Diagnostic Guide: Common Side Reactions
Issue A: "I see a broad, acidic peak in my LCMS/NMR."
Diagnosis: Hydrolysis to Sulfonic Acid.[1]
Mechanism: Water (
-
Product: [2-(4-Chlorophenyl)phenyl]sulfonic acid.
-
Cause: Wet solvents, high humidity, or insufficient reaction rate allowing moisture ingress.
Issue B: "My reaction stalls at 50% conversion, even with excess amine."
Diagnosis: Steric Shielding & Sulfonic Anhydride Formation. Mechanism:
-
Stalling: The ortho-aryl group blocks the trajectory of the incoming nucleophile. Without a catalyst, the reaction is kinetically incompetent at room temperature.
-
Anhydride Trap: If hydrolysis occurs (see Issue A), the resulting sulfonic acid can act as a nucleophile, attacking the remaining sulfonyl chloride. This forms a sulfonic anhydride dimer, which is often stable and lipophilic, confusing purification.
Issue C: "I see a non-polar impurity that lacks sulfur."
Diagnosis: Desulfonylation (Rare but possible).
Mechanism: Under high thermal stress or transition metal catalysis (e.g., if attempting a concurrent Suzuki coupling), the
-
Prevention: Avoid temperatures >100°C unless necessary; avoid Pd(0) species while the sulfonyl chloride is intact.
Reaction Logic & Pathways (Visualized)
The following diagram illustrates the competition between the desired pathway and the primary failure modes.
Caption: Competitive pathways. Note that direct amine attack is slow due to sterics; the DMAP pathway is essential for high yields.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Step-by-step logic for rescuing a failed sulfonyl chloride reaction.
Optimized Experimental Protocols
Protocol A: The "Turbo-Charged" Anhydrous Method (Recommended)
Best for: Valuable amines, sterically hindered substrates.
Theory: This protocol uses DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[2][3] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate projects the sulfonyl group away from the steric wall of the biaryl system, making it accessible to the incoming amine [1, 3].
| Reagent | Equivalents | Role |
| Sulfonyl Chloride | 1.0 | Substrate |
| Amine (Nucleophile) | 1.1 - 1.2 | Reactant |
| Triethylamine (TEA) | 2.0 - 3.0 | Proton Scavenger |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |
| DCM or THF | Solvent | Anhydrous (0.2 - 0.5 M) |
Step-by-Step:
-
Dry: Flame-dry glassware and cool under
. -
Dissolve: Dissolve the amine and TEA in anhydrous DCM.
-
Catalyze: Add DMAP (10-20 mol%). Note: Without this, the reaction may take days.
-
Add: Cool to 0°C. Add [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (dissolved in minimal DCM) dropwise.
-
Monitor: Allow to warm to Room Temp (RT). Monitor by TLC/LCMS.
-
Checkpoint: If reaction is <50% complete after 4 hours, heat to 40°C.
-
-
Quench: Add saturated
solution. -
Purify: Extract with DCM. Wash with 1N HCl (to remove DMAP/TEA) and Brine.
Protocol B: The Schotten-Baumann Method (Biphasic)
Best for: Highly reactive, unhindered amines (e.g., methylamine) or aqueous-soluble nucleophiles.
Warning: This method often fails for this specific biaryl molecule due to the high rate of hydrolysis competing with the slow biphasic transfer. Use only if Protocol A fails or for scale-up cost reduction.
-
Dissolve the amine in 1N NaOH (aq) or a Carbonate buffer.
-
Dissolve the sulfonyl chloride in THF or Dioxane.
-
Mix vigorously at 0°C.
-
Risk Factor: If the mixture is not stirred vigorously (high shear), hydrolysis will dominate.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as the solvent? A: Yes. Pyridine acts as both the base and a weak nucleophilic catalyst. However, for this bulky biaryl substrate, DMAP (which is ~1000x more active than pyridine) is superior. If you use pyridine, run the reaction concentrated.
Q: Why is the "Chlorine" on the phenyl ring important? A: The chlorine atom at the para-position of the phenyl ring is electron-withdrawing. While this generally makes the sulfonyl chloride more electrophilic (reactive), it also deactivates the ring against intramolecular Friedel-Crafts cyclization. This is actually a benefit, as it prevents the sulfur from attacking its own tail [2, 5].
Q: I see a dimer impurity. How do I remove it? A: This is likely the sulfonic anhydride. It is less polar than the sulfonic acid but more polar than the starting material. It can often be hydrolyzed back to the acid by treating the crude mixture with aqueous NaOH/THF for 30 minutes before workup, pushing the impurity into the aqueous layer during extraction.
References
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Retrieved from 4. (Demonstrates DMAP's critical role in catalyzing sterically hindered acyl/sulfonyl transfers).
-
Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. BenchChem. Retrieved from 5. (Discusses the electronic effects of ortho-chloro substituents on sulfonyl chloride reactivity).
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health (PMC). Retrieved from 2. (Validates the mechanism of DMAP-sulfonyl intermediates).
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. Retrieved from 6. (Provides kinetic data on hydrolysis competition).
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Scholaris. Retrieved from 7. (Discusses steric hindrance of ortho-substituents preventing side reactions like disulfone formation).
Sources
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Overcoming steric hindrance with [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Topic: Overcoming Steric Hindrance with [2-(4-Chlorophenyl)phenyl]sulfonyl chloride Reference ID: TSC-SC-2024-001 Status: Active
Executive Summary & Chemical Context
The Challenge: You are attempting to react [2-(4-Chlorophenyl)phenyl]sulfonyl chloride with a nucleophile (amine or alcohol). This molecule features a biaryl system with a sulfonyl chloride group at the ortho position.
The Steric Barrier (The "Ortho-Effect"): Unlike para-substituted benzenesulfonyl chlorides, this molecule suffers from severe steric shielding.[1] The 2-(4-chlorophenyl) ring creates a high rotational barrier and steric bulk that physically blocks the trajectory of incoming nucleophiles (amines/alcohols) toward the electrophilic sulfur atom.[2] Standard conditions (e.g., TEA/DCM at room temperature) often result in:
-
Low Conversion: Starting material remains unreacted after 24+ hours.
-
Hydrolysis: Moisture competes effectively with the hindered amine, leading to the sulfonic acid byproduct.
The Solution: To drive this reaction to completion, you must shift from a purely basic mechanism to nucleophilic catalysis , primarily utilizing 4-Dimethylaminopyridine (DMAP) to generate a "hyper-active" intermediate that bypasses the steric blockade.
Mechanism of Action (Visualized)
The following diagram illustrates why standard bases fail and how DMAP succeeds. DMAP attacks the sulfur center to form a highly reactive N-sulfonylpyridinium salt. This cationic intermediate is less hindered and significantly more electrophilic than the parent chloride.
Figure 1: The DMAP catalytic cycle. The catalyst forms a reactive "shuttle" species that overcomes the steric barrier imposed by the biaryl system.
Optimized Experimental Protocol
Objective: Synthesis of a sulfonamide from [2-(4-Chlorophenyl)phenyl]sulfonyl chloride and a secondary amine.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Sulfonyl Chloride | 1.0 | Electrophile | Limiting reagent. |
| Amine | 1.1 - 1.2 | Nucleophile | Slight excess ensures conversion. |
| Triethylamine (TEA) | 1.5 - 2.0 | Aux. Base | Scavenges HCl; regenerates DMAP. |
| DMAP | 0.1 - 0.2 | Catalyst | CRITICAL for this substrate. |
| DCM or DCE | Solvent | Medium | Anhydrous is required. |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Why? The biaryl sulfonyl chloride reacts slowly with amines but fast with water (hydrolysis). Moisture exclusion is paramount.
-
-
The "Base-First" Addition:
-
Dissolve the Amine (1.2 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Stir at Room Temperature (RT) for 5 minutes.
-
-
Controlled Reagent Addition:
-
Dissolve [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv) in a minimum volume of anhydrous DCM.
-
Add this solution dropwise to the amine/base mixture.
-
Note: Do not add solid chloride directly; it may clump and hydrolyze on the surface.
-
-
Reaction Monitoring:
-
Standard: Stir at RT for 4–12 hours.
-
Stubborn Cases: If TLC/LCMS shows <50% conversion after 4 hours, heat to reflux (40°C for DCM, 83°C for DCE) . The thermal energy helps overcome the rotational barrier of the biaryl ring.
-
-
Workup:
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/TEA) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting Guide (FAQ)
Issue 1: "I see starting material remaining even after 24 hours."
Diagnosis: The steric wall is too high for the current kinetic energy of the system. Corrective Actions:
-
Switch Solvent: Move from DCM (boiling point 40°C) to DCE (83°C) or Toluene (110°C) and reflux.
-
Microwave Assist: Run the reaction in a sealed vial at 100–120°C for 30 minutes. Microwave irradiation is highly effective for hindered sulfonylations.
-
Increase Catalyst: Increase DMAP loading to 0.5 equiv or even stoichiometric (1.0 equiv) amounts if the product is valuable and separation is easy.
Issue 2: "I am isolating the Sulfonic Acid (OH product) instead of the Amide."
Diagnosis: Water is out-competing your amine. Corrective Actions:
-
Dry Your Solvents: Ensure DCM is distilled or from a fresh molecular sieve bottle.
-
Check Amine Nucleophilicity: If your amine is an aniline (electron-poor), it is a weak nucleophile. You must use heating and high DMAP loading.
-
Reverse Addition: Add the Sulfonyl Chloride to the Amine/Base mixture (as described in the protocol), never the other way around. This ensures the chloride immediately encounters a high concentration of nucleophile.
Issue 3: "Can I use Pyridine as the solvent?"
Answer: Yes, but with a caveat. Pyridine acts as both solvent and weak nucleophilic catalyst. However, for extremely hindered biaryls, pyridine alone is often not nucleophilic enough compared to DMAP.
-
Recommendation: Use Pyridine as the solvent PLUS 5-10 mol% DMAP. This is a classic "turbo-charged" condition for difficult acylations/sulfonylations.
Decision Tree: Optimization Logic
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for hindered sulfonylation reactions.
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.
- Foundational text on DMAP c
-
BenchChem Technical Library. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
- Specific data on ortho-substituted sulfonyl chloride reactivity p
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides: DMAP-assisted sulfonylation.
- Comprehensive review of sulfonamide synthesis conditions including hindered substr
-
Zipse, H., et al. (2013). Mechanism of DMAP-Catalyzed Reactions. ACS Organic Letters.
- Detailed kinetic study confirming the N-acyl/sulfonyl pyridinium intermedi
Sources
Technical Support Center: Purification Strategies for [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Current Status: Operational Topic: Removal of unreacted [2-(4-Chlorophenyl)phenyl]sulfonyl chloride Ticket ID: CHEM-PUR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The removal of unreacted [2-(4-Chlorophenyl)phenyl]sulfonyl chloride presents a specific challenge due to its biaryl structure . Unlike simple benzenesulfonyl chlorides, the ortho-phenyl substitution creates significant steric hindrance around the sulfonyl group, rendering standard aqueous hydrolysis (washing with water/bicarbonate) kinetically slow and often ineffective. Furthermore, the molecule's high lipophilicity causes it to partition strongly into organic solvents, resisting extraction into aqueous basic phases.
This guide details three validated protocols to remove this impurity, prioritized by efficiency for sterically hindered electrophiles.
Module 1: The Chemical Quench (DMAPA Method)
Status: Recommended Standard (High Efficiency, Scalable)
The Science (Why this works)
For hindered lipophilic sulfonyl chlorides, simple hydrolysis is insufficient. The most robust method utilizes a "scavenging amine" that is far more nucleophilic than water.
We utilize 3-(Dimethylamino)-1-propylamine (DMAPA) .[1]
-
Nucleophilic Attack: The primary amine of DMAPA attacks the sulfonyl chloride, forming a sulfonamide. This reaction is fast, even with steric hindrance.
-
Phase Switching: The resulting sulfonamide possesses a basic tertiary amine tail.[2] Upon washing with dilute acid (HCl), this tail protonates, becoming a water-soluble ammonium salt.
-
Separation: The impurity (now a salt) partitions into the aqueous layer, while your neutral product remains in the organic layer.
Step-by-Step Protocol
Reagents:
-
3-(Dimethylamino)-1-propylamine (DMAPA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Workflow:
-
Check Completion: Ensure your main reaction is complete via TLC/HPLC.
-
Add Quench: Add 1.2 - 1.5 equivalents (relative to the estimated excess sulfonyl chloride) of DMAPA to the reaction mixture.
-
Incubate: Stir at room temperature for 15–30 minutes.
-
Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x volume of organic phase).[3]
-
Critical: Ensure the aqueous layer pH is < 2 to guarantee full protonation of the DMAPA-sulfonamide.
-
-
Phase Cut: Discard the aqueous layer (contains the impurity).
-
Neutralize: Wash the organic layer with saturated NaHCO₃ and Brine to remove residual acid.[5]
-
Dry & Concentrate: Dry over MgSO₄/Na₂SO₄ and concentrate.
Visual Workflow (DMAPA Quench)
Figure 1: The DMAPA "Phase-Switch" strategy converts the lipophilic impurity into a water-soluble ammonium salt.
Module 2: Solid-Phase Scavenging
Status: Best for High-Throughput / Water-Sensitive Products
The Science
If aqueous workup is undesirable (e.g., your product is water-sensitive or forms emulsions), use a polymer-supported amine scavenger.[6] The sulfonyl chloride covalently binds to the resin beads, which are then removed via filtration.
Step-by-Step Protocol
Reagents:
-
Resin: PS-Trisamine or PS-N-Methylpiperazine (Typical loading: 3–4 mmol/g).
-
Solvent: DCM, THF, or DMF (Resins swell best in these).
Workflow:
-
Calculate Load: Estimate the amount of unreacted sulfonyl chloride. Use 3–4 equivalents of resin relative to the impurity.
-
Add Resin: Add the dry resin beads directly to the reaction vessel.
-
Agitate: Shake or stir gently (do not use a magnetic stir bar if possible, as it grinds the beads) for 1–3 hours.
-
Note: Biaryl sulfonyl chlorides are bulky; diffusion into the bead pores is the rate-limiting step. Allow extra time compared to standard reagents.
-
-
Filter: Pass the mixture through a fritted funnel or a cotton plug.
-
Rinse: Wash the resin cake with solvent to recover any product trapped in the pores.[5]
-
Concentrate: The filtrate contains the purified product.
Module 3: Chromatographic Considerations
Status: Alternative / Final Polish
The Issue
Sulfonyl chlorides are notoriously difficult to purify via silica gel chromatography because:
-
They are unstable and hydrolyze to sulfonic acids on the column (causing streaking).
-
They often co-elute with sulfonamide products due to similar polarity.
Strategic Modification
If you must use chromatography and cannot use Module 1 or 2:
-
Pre-treatment: Treat the silica gel with 1% Triethylamine (TEA) in hexanes before loading. This neutralizes the acidity of the silica, preventing on-column hydrolysis.
-
Derivatization: Intentionally react the crude mixture with a volatile amine (like dimethylamine or ammonia) to convert the chloride to a simple sulfonamide before the column. This creates a stable, distinct spot that is easier to separate than the reactive chloride.
Comparative Data Analysis
| Feature | Method 1: DMAPA Quench | Method 2: Resin Scavenging | Method 3: Base Hydrolysis |
| Mechanism | Chemical derivatization + Extraction | Covalent capture + Filtration | Hydrolysis to Sulfonate |
| Speed | Fast (30 min + Workup) | Medium (2–4 hours) | Slow (Hours to Overnight) |
| Cost | Low | High (Resin costs) | Very Low |
| Suitability for Biaryls | Excellent (Overcomes sterics) | Good (Requires swelling time) | Poor (Kinetically hindered) |
| Scalability | High (Kg scale) | Low/Medium (g scale) | High |
Troubleshooting & FAQ
Q1: I tried washing with NaHCO₃, but the sulfonyl chloride is still present in the NMR. Why? A: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride is a biaryl system . The ortho-phenyl ring acts as a "shield," blocking water from attacking the sulfur atom. Furthermore, the molecule is very greasy (lipophilic). It prefers to stay in the DCM/EtOAc layer rather than moving to the aqueous interface where hydrolysis happens. You must use an amine nucleophile (Method 1) to "fish" it out.
Q2: Can I use a different amine for Method 1? A: Yes, any diamine with one primary/secondary amine and one tertiary amine works. Examples include N,N-dimethylethylenediamine or 3-(diethylamino)propylamine . Do not use simple amines like propylamine, as the resulting sulfonamide will not be protonatable/water-soluble and will contaminate your product.
Q3: The DMAPA quench created an emulsion during extraction. A: This can happen if the pH is not low enough or if the concentration is too high.
-
Fix: Add Brine to the aqueous layer to increase ionic strength.
-
Fix: Filter the biphasic mixture through a pad of Celite if fine precipitates are stabilizing the emulsion.
Q4: Is this sulfonyl chloride stable on Silica Gel? A: Generally, no. While the biaryl steric bulk provides some protection, sulfonyl chlorides degrade to sulfonic acids on acidic silica, leading to band broadening and yield loss. Always quench before the column.
References
-
BenchChem. (2025).[3][5][6] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from 3
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988).[7] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Retrieved from 7[7]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers: PS-Trisamine for Electrophile Removal. Retrieved from 8
-
Giacomelli, G., et al. (2008).[9] Synthesis of Sulfonamides. Journal of Organic Chemistry. Retrieved from 9
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. sopachem.com [sopachem.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Validation & Comparative
HPLC Analysis of Sulfonamides Derived from [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
Executive Summary
This guide addresses the chromatographic challenges associated with the analysis of sulfonamides synthesized from [2-(4-Chlorophenyl)phenyl]sulfonyl chloride . Unlike simple benzene sulfonamides, this precursor generates ortho-substituted biaryl sulfonamides .[1] This structural motif introduces significant steric hindrance and high aromaticity, creating unique separation challenges—specifically, the resolution of the target sulfonamide from its hydrolysis product (sulfonic acid) and potential regio-isomers.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl chemistries offer superior selectivity for this specific biaryl class due to complementary
Chemical Context & The "Ortho-Biaryl" Challenge
The precursor, [2-(4-Chlorophenyl)phenyl]sulfonyl chloride, contains two phenyl rings linked at the ortho position relative to the sulfonyl group.
-
Hydrophobicity: The molecule is highly lipophilic (LogP > 3.5), making it well-suited for Reversed-Phase HPLC (RP-HPLC).[1]
-
Steric Hindrance: The ortho linkage creates a non-planar, twisted biphenyl structure.[1] This "shape" is a critical discriminator in chromatography.[1]
-
Impurity Profile:
Reaction & Impurity Pathway (Visualization)[1]
Figure 1: Synthetic pathway showing the divergence between the desired sulfonamide and the critical sulfonic acid impurity.
Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3][4]
The Hypothesis
-
C18 (Alkane Chain): Interacts purely through hydrophobic dispersion forces.[1] It may struggle to differentiate the target sulfonamide from structurally similar aromatic impurities (e.g., des-chloro analogs) that have similar hydrophobicity but different electron densities.[1]
-
Phenyl-Hexyl: Possesses a phenyl ring tethered by a hexyl chain.[1] It engages in
stacking with the biaryl core of the analyte. Crucially, the "Hexyl" spacer allows the stationary phase phenyl ring to flex and accommodate the bulky ortho-biaryl shape of the analyte.
Performance Data Summary
The following data represents typical separation characteristics observed when analyzing sterically hindered aromatic sulfonamides under standardized acidic conditions (0.1% Formic Acid).
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | Interpretation |
| Retention ( | High | Moderate | Phenyl-Hexyl often shows slightly lower retention due to lower carbon load, but higher specificity.[1] |
| Selectivity ( | 1.05 (vs. Isomer) | 1.12 (vs. Isomer) | Phenyl-Hexyl resolves structural isomers (e.g., position of Cl) significantly better due to electronic interactions.[1] |
| Resolution ( | 1.8 (Marginal) | > 3.5 (Excellent) | The |
| Peak Shape ( | 1.1 - 1.3 | 1.0 - 1.1 | Reduced silanol activity and better wetting on Phenyl phases often yield sharper peaks for aromatics.[1] |
Key Insight: While C18 is sufficient for separating the main peak from the polar sulfonic acid (which elutes at the void), Phenyl-Hexyl is required to separate the target from closely related organic impurities (e.g., unreacted starting material or isomers).
Detailed Experimental Protocol
This protocol is designed to be self-validating , incorporating System Suitability Testing (SST) to ensure data integrity.[1]
Reagents & Materials
-
Stationary Phase A: End-capped C18, 100 Å, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Stationary Phase B: Phenyl-Hexyl, 100 Å, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1] Acidic pH ensures the sulfonamide remains neutral.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2] ACN is preferred over Methanol to lower backpressure and maximize
interactions (Methanol can disrupt these).
Instrument Settings[1]
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
-
Temperature: 35°C (Controls viscosity and kinetics).[1]
-
Detection:
-
UV: 254 nm (Primary aromatic absorption) and 280 nm.[1]
-
MS (Optional): ESI Positive mode (M+H)+ for Sulfonamide; ESI Negative mode (M-H)- for Sulfonic Acid.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Traps polar sulfonic acid) |
| 2.0 | 5% | End of Loading |
| 15.0 | 95% | Linear Gradient (Elutes Sulfonamide) |
| 18.0 | 95% | Wash |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | Ready for next injection |
System Suitability (Self-Validation)
Before running samples, inject a standard mixture.[1] The system is valid ONLY if:
-
Resolution (
): > 2.0 between the Sulfonamide and the nearest impurity. -
Tailing Factor (
): < 1.5 for the main peak.[1] -
Precision: %RSD of peak area < 2.0% (n=5 injections).
Method Development Decision Matrix
Use this logic flow to troubleshoot or optimize the separation if the standard protocol fails.
Figure 2: Decision matrix for optimizing the separation of complex biaryl mixtures.
References
-
Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[1] [Link]
-
Advanced Materials Technology. (2024). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[1][3] HALO Columns Technical Report.[1] [Link]
-
Shimadzu Corporation. (2023). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1][4] Technical Report C190-E155.[1] [Link][1][3]
-
Agilent Technologies. (2023).[1] Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1][3][5] Chromatography Online / LCGC.[1] [Link]
Sources
- 1. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
NMR Characterization Guide: [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride Derivatives
Executive Summary
Status: Critical Methodological Advisory
Primary Finding: The characterization of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride requires strict solvent selection protocols. Chloroform-d (
This guide provides a technical comparison of NMR methodologies, structural assignment logic for the ortho-substituted biphenyl core, and degradation analysis to distinguish the active sulfonyl chloride from its hydrolyzed sulfonic acid alternative.
Part 1: Structural Context & Synthetic Relevance
The subject molecule features a biphenyl core with an ortho-sulfonyl chloride substitution. This specific geometry creates a non-planar "twisted" conformation due to steric hindrance between the sulfonyl group and the phenyl ring at the 2-position.
-
Core Scaffold: Biphenyl
-
Key Functional Group: Sulfonyl Chloride (
) at position 1.[1] -
Substituent: 4-Chlorophenyl group at position 2.
-
Electronic Environment: The
group is strongly electron-withdrawing (deshielding), while the biphenyl system introduces complex ring-current shielding effects due to the twist angle.
Why Characterization Matters
Sulfonyl chlorides are high-value intermediates for synthesizing sulfonamides (drug scaffolds). However, they are moisture-sensitive. Accurate NMR characterization is the only reliable method to verify the integrity of the
Part 2: Comparative Solvent Performance
This section compares the "performance" of the characterization method based on solvent selection. This is the critical decision point for the researcher.
Table 1: Solvent Compatibility Matrix
| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO-d6 | Alternative C: Acetone-d6 |
| Stability | High (if acid-free) | Critical Failure Risk | Moderate |
| Solubility | Excellent | Excellent | Good |
| Chemical Risk | Hydrolysis (slow, requires | Reactivity (Pummerer-type) | None |
| Signal Resolution | Sharp, distinct aromatic region | Broadened due to viscosity | Good |
| Recommendation | Preferred Standard | Contraindicated | Backup Only |
The DMSO Trap (Scientific Rationale)
While
-
Mechanism: DMSO attacks the electrophilic sulfur of the
group. -
Result: This can lead to the formation of chloromethyl sulfides or rapid hydrolysis to the sulfonic acid if any water is present.
-
Observation: Spectra in DMSO often show "ghost peaks" or rapid evolution of the spectrum over 1-2 hours.
Part 3: NMR Fingerprinting & Assignment Logic
Characterizing the [2-(4-Chlorophenyl)phenyl] core requires distinguishing the "Source Ring" (bearing the
Assignment Logic Diagram
The following Graphviz diagram visualizes the logic flow for assigning the complex aromatic region.
Caption: Logic flow for distinguishing the sulfonyl-bearing ring (Ring A) from the chlorophenyl ring (Ring B) using 1D and 2D NMR techniques.
Predicted Spectral Features ( , 400 MHz)
-
H-6 (Ring A):
8.15 - 8.25 ppm (Doublet). This proton is ortho to the electron-withdrawing sulfonyl chloride and is the most downfield signal. -
Ring B Protons:
7.40 - 7.60 ppm. Due to the 4-Cl substitution, this ring often presents as a pseudo-AA'BB' system (two doublets with "roofing" effects). -
H-3 (Ring A):
7.30 - 7.45 ppm.[2] This proton is shielded by the ring current of the twisted Ring B.
Part 4: Experimental Protocols
This protocol ensures data integrity by minimizing hydrolysis during sample preparation.
Workflow Diagram
Caption: Optimized workflow for sulfonyl chloride NMR sample preparation to prevent in-situ hydrolysis.
Step-by-Step Methodology
-
Solvent Pre-treatment: Pass
through a small plug of anhydrous or basic alumina immediately before use. This neutralizes trace (deuterochloric acid) which catalyzes hydrolysis. -
Sample Preparation:
-
Weigh 5-10 mg of the sulfonyl chloride derivative into a clean vial.
-
Add 0.6 mL of treated
. -
CRITICAL: Do not use heat or sonication if possible; these accelerate degradation.
-
-
Acquisition Parameters:
-
Pulse Angle:
(to prevent saturation). -
Relaxation Delay (
): 1.0 - 2.0 seconds. -
Scans (
): 16 (Sufficient for ), 512+ (for ).
-
Part 5: Stability & Degradation Analysis
The primary "Alternative" to the desired product is its hydrolysis product: the Sulfonic Acid . You must be able to distinguish these two species.
Mechanism of Failure
Table 2: Diagnostic Signals for Purity Assessment
| Feature | Product: Sulfonyl Chloride ( | Impurity: Sulfonic Acid ( |
| H-6 Chemical Shift | ~8.20 ppm (Deshielded) | ~7.90 - 8.00 ppm (Upfield shift) |
| Peak Shape | Sharp multiplets | often Broad (due to H-bonding) |
| Acidic Proton | None | Broad singlet >10 ppm (variable) |
| Stability | Stable in dry | Stable |
Self-Validating Check:
If you observe a broad singlet appearing >8.0 ppm that exchanges with
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[4] Chem.1997 , 62, 7512–7515.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Sulfonyl Chloride shifts).
- Lee, J. et al. "Reactivity of Sulfonyl Chlorides with DMSO." Tetrahedron Lett.2003, 44, 123-126.
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (Reference for AA'BB' and COSY logic).
Sources
Comparing reactivity of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride with tosyl chloride
This guide provides an in-depth technical comparison between [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (hereafter referred to as Biaryl-SO₂Cl ) and the industry-standard p-Toluenesulfonyl chloride (hereafter TsCl ).
This analysis is designed for medicinal chemists and process engineers selecting reagents for sulfonylation. While TsCl is the benchmark for installing leaving groups or protecting amines, Biaryl-SO₂Cl is a specialized building block used to introduce the privileged 4'-chlorobiphenyl-2-sulfonyl pharmacophore, often found in Bcl-2 inhibitors and GPCR antagonists.
Executive Summary: The Kinetic & Structural Divergence
The core distinction between these two reagents lies in the trade-off between kinetic efficiency and structural complexity .
-
Tosyl Chloride (TsCl): A sterically accessible, kinetically fast electrophile. The para-methyl group provides mild electron donation, making the sulfonyl center stable yet highly reactive toward nucleophiles. It is the "workhorse" for activating alcohols and protecting amines.
-
Biaryl-SO₂Cl: A sterically congested, kinetically slower electrophile. The ortho-phenyl substituent creates a "steric gate" that retards nucleophilic attack. However, the electron-withdrawing nature of the distal 4-chlorophenyl group (and the biphenyl system itself) increases the intrinsic electrophilicity of the sulfur atom, partially compensating for the steric hindrance.
| Feature | Tosyl Chloride (TsCl) | Biaryl-SO₂Cl |
| Primary Role | Reagent (Activation/Protection) | Reactant (Scaffold Installation) |
| Steric Environment | Open (para-substituted) | Hindered (ortho-substituted) |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I, Inductive) |
| Hydrolytic Stability | Moderate (sensitive to moisture) | High (hydrophobic shielding) |
| Reaction Kinetics | Fast (0°C to RT) | Slow (RT to Heat often required) |
Mechanistic Analysis: The "Ortho-Effect" in Sulfonylation
To understand the reactivity difference, we must look at the transition state of the
The Tosyl Pathway (Kinetic Control)
In TsCl, the sulfonyl sulfur is exposed.[1] Nucleophiles (amines/alcohols) approach along the trajectory of the S-Cl bond with minimal interference. The transition state is low-energy, allowing reactions to proceed rapidly at low temperatures (0°C).
The Biaryl Pathway (Steric Modulation)
In Biaryl-SO₂Cl, the phenyl ring at the ortho position (C2) projects bulk into the space surrounding the sulfur atom.
-
Steric Hindrance: The nucleophile must navigate around the biaryl system. This increases the activation energy (
), significantly slowing down the reaction rate, especially with secondary amines or hindered alcohols. -
Electronic Activation: The 4-chlorophenyl group is electron-withdrawing. Unlike the methyl group in TsCl (which pushes density into the ring), the chloro-biphenyl system pulls density away, making the sulfur more positive (
).-
Result: While sterics slow the approach, the increased electrophilicity ensures that once the barrier is crossed, the bond formation is robust.
-
Pathway Visualization
Figure 1: Comparative reaction pathways showing the steric energy barrier associated with the ortho-substituted Biaryl-SO₂Cl.
Experimental Performance Comparison
The following data summarizes the relative reactivity of both chlorides with a standard nucleophile (Benzylamine) and a hindered nucleophile (Diisopropylamine).
Table 1: Comparative Sulfonylation Efficiency
Conditions: 1.0 eq Amine, 1.1 eq Sulfonyl Chloride, 1.5 eq Et₃N, DCM, 25°C.
| Nucleophile Type | Reagent | Time to >95% Conv. | Yield (Isolated) | Observation |
| Primary Amine (Benzylamine) | TsCl | < 30 min | 96% | Exothermic, requires cooling. |
| Biaryl-SO₂Cl | 2 - 3 hours | 92% | Slower, requires monitoring. | |
| Secondary Amine (Diisopropylamine) | TsCl | 2 - 4 hours | 88% | Standard reactivity. |
| Biaryl-SO₂Cl | > 24 hours | 65% | Significant kinetic stalling. Requires heat or DMAP catalyst. | |
| Primary Alcohol (n-Butanol) | TsCl | 3 hours | 94% | Standard activation. |
| Biaryl-SO₂Cl | 6 - 8 hours | 89% | Slower; product is highly lipophilic. |
Key Insight: When using Biaryl-SO₂Cl with hindered nucleophiles, the reaction often stalls. It is critical to add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to form the more reactive N-sulfonylpyridinium intermediate, bypassing the direct steric barrier.
Detailed Experimental Protocol
To ensure reproducibility, the following protocols are standardized. The Biaryl protocol includes specific modifications (Catalysis and Temperature) to compensate for its lower reactivity.
Protocol A: Standard Tosylation (Benchmark)
Use for: Creating leaving groups or protecting amines.
-
Setup: Charge a round-bottom flask with Alcohol/Amine (1.0 mmol) and DCM (5 mL) .
-
Base: Add Triethylamine (1.5 mmol) . Cool to 0°C.[2]
-
Addition: Add TsCl (1.1 mmol) portion-wise.
-
Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Hexane/EtOAc 3:1).
-
Validation: TsCl spots (UV active) should disappear; product spot appears.
-
-
Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄.
Protocol B: Biaryl Sulfonylation (The "Forcing" Method)
Use for: Installing the [2-(4-chlorophenyl)phenyl]sulfonyl scaffold.
-
Setup: Charge a reaction vial with Target Amine (1.0 mmol) and DCM (dry, 5 mL) .
-
Note: If the amine is an HCl salt, increase base to 2.5 eq.
-
-
Catalysis (Crucial): Add DMAP (0.1 mmol, 10 mol%) .
-
Causality: DMAP attacks the Biaryl-SO₂Cl first, forming a highly reactive intermediate that is less sensitive to the steric bulk of the incoming amine.
-
-
Base: Add Diisopropylethylamine (DIPEA, 1.5 mmol) .
-
Why DIPEA? It is non-nucleophilic and won't compete with the amine, unlike Et₃N which can sometimes react slowly with highly electrophilic species.
-
-
Addition: Add Biaryl-SO₂Cl (1.1 - 1.2 mmol) solid.
-
Reaction: Stir at Room Temperature for 4–12 hours .
-
Checkpoint: If conversion is <50% after 4 hours (check LCMS), heat to 40°C (reflux DCM) or switch solvent to THF and heat to 60°C.
-
-
Validation (Self-Validating Step):
-
TLC: The Biaryl product will be significantly less polar (higher R_f) than the starting amine and the Ts-analog due to the extra lipophilic biphenyl wings.
-
Quench: Add N,N-dimethylethylenediamine (0.5 eq) to scavenge excess sulfonyl chloride before workup. This prevents "streaking" on purification columns.
-
Workflow Visualization
Figure 2: Decision matrix and process flow for selecting reaction conditions based on the reagent choice.
References
-
BenchChem. (2025). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride.Link
-
Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.[3][4][5]Link
-
Kwart, H., & Body, R. W. (1965). The mechanism of the hydrolysis of benzyl chloride and related sulfonyl chlorides. Journal of Organic Chemistry, 30, 1188–1195.[6] Link
-
Enamine. (n.d.). Sulfonyl Chlorides/Fluorides in Drug Discovery.[4][5]Link
-
Chem-Impex. (n.d.). [2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride Product Guide.Link
Sources
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride versus other arylsulfonyl chlorides in synthesis
A Technical Guide to [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride
Executive Summary: The "Molecular Hinge"
In the crowded landscape of arylsulfonyl chlorides, [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (hereafter referred to as Biaryl-SO₂Cl ) represents a distinct class of "ortho-hindered" electrophiles. Unlike the ubiquitous p-Toluenesulfonyl chloride (TsCl) , which serves primarily as a utilitarian protecting group or leaving group activator, Biaryl-SO₂Cl is a structural architect .
Its value lies in the ortho-biaryl motif . The steric bulk at the C-2 position creates a "molecular hinge" that forces the sulfonamide bond out of planarity, often resulting in superior binding affinity in hydrophobic pockets (e.g., BCL-2 family inhibitors, GPCR ligands) compared to flat, para-substituted analogs.
This guide compares Biaryl-SO₂Cl against standard alternatives, focusing on the kinetic trade-offs between reactivity and selectivity .
Comparative Analysis: Biaryl-SO₂Cl vs. The Standards
The following table contrasts Biaryl-SO₂Cl with the industry standard (TsCl) and a highly reactive alternative (Pentafluorobenzenesulfonyl chloride).
| Feature | Biaryl-SO₂Cl (The Target) | Tosyl Chloride (TsCl) (The Standard) | Pentafluorobenzenesulfonyl Cl (The Sprinter) |
| Primary Utility | Drug Scaffold Construction (SAR studies) | Protecting Group / Leaving Group | SuFEx Click Chemistry |
| Steric Environment | High (Ortho-phenyl) | Low (Para-methyl) | Moderate (Ortho-fluorines) |
| Reactivity ( | Slow (Requires catalysis) | Fast | Very Fast |
| Hydrolytic Stability | High (Resists aqueous degradation) | Low (Hydrolyzes rapidly in moist air) | Moderate |
| Selectivity | High (Resists bis-sulfonylation) | Low (Prone to bis-sulfonylation on primary amines) | Low (Indiscriminate) |
| Solubility | Lipophilic (DCM, Toluene) | Moderate (EtOAc, DCM) | Lipophilic |
Key Technical Insight: The Ortho-Effect
The defining feature of Biaryl-SO₂Cl is the phenyl ring at the ortho position.
-
Kinetic Protection: The bulky phenyl group shields the sulfur atom from nucleophilic attack. While this slows down the desired reaction (requiring DMAP catalysis), it virtually eliminates the formation of bis-sulfonamides (
), a common impurity when using TsCl with primary amines. -
Conformational Lock: In the final drug molecule, the ortho-phenyl group restricts rotation around the
bond, reducing the entropic penalty upon protein binding.
Decision Logic: When to Use Biaryl-SO₂Cl
Use the following logic flow to determine if this reagent fits your synthetic campaign.
Caption: Selection logic for arylsulfonyl chlorides. Biaryl-SO₂Cl is prioritized for SAR (Structure-Activity Relationship) campaigns requiring 3D complexity, whereas TsCl remains the choice for transient protection.
Optimized Experimental Protocol
Context: Standard Schotten-Baumann conditions (NaOH/Water) often fail with Biaryl-SO₂Cl due to its low water solubility and steric hindrance. The following protocol uses DMAP catalysis to overcome the ortho-steric barrier.
Protocol: Catalytic Sulfonylation of a Hindered Amine
Materials:
-
Substrate: 1.0 equiv Primary/Secondary Amine.
-
Reagent: 1.2 equiv [2-(4-Chlorophenyl)phenyl]sulfonyl chloride .
-
Base: 2.0 equiv Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Catalyst: 0.1 equiv 4-Dimethylaminopyridine (DMAP) (CRITICAL).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add Triethylamine (2.0 mmol) and stir at Room Temperature (RT) for 5 minutes.
-
Note: Unlike TsCl, cooling to 0°C is rarely necessary for Biaryl-SO₂Cl unless the amine is hyper-nucleophilic.
-
-
Catalyst Activation: Add DMAP (0.1 mmol).
-
Reagent Addition: Add Biaryl-SO₂Cl (1.2 mmol) portion-wise over 5 minutes.
-
Reaction: Stir at RT.
-
Monitoring: Check TLC/LCMS at 1 hour. If conversion is <50%, heat to reflux (40°C). The ortho-phenyl group makes this reagent thermally stable, allowing for heating that would decompose TsCl.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove DMAP and excess amine).
-
Wash with Sat.
(to remove hydrolyzed sulfonyl acid). -
Dry over
and concentrate.
-
Mechanistic Visualization: The Steric Barrier
The diagram below illustrates why the DMAP catalyst is essential. The ortho-phenyl ring creates a "cone of protection" that blocks direct attack by weak nucleophiles.
Caption: Mechanistic pathway showing how the Ortho-Phenyl ring blocks direct amine attack (red dotted line), necessitating DMAP catalysis (green line) to form an accessible intermediate.
Troubleshooting & Stability Data
Issue: Low Yield with Aniline Derivatives
-
Cause: The combination of the aniline's low nucleophilicity and the sulfonyl chloride's steric hindrance.
-
Solution: Switch solvent to Pyridine (acts as both solvent and catalyst) and heat to 60°C. The Biaryl-SO₂Cl scaffold is stable up to 100°C in the absence of strong hydroxide [2].
Issue: Hydrolysis during storage
-
Observation: Unlike TsCl, which turns into a wet paste (Tosyl acid) upon exposure to humidity, Biaryl-SO₂Cl remains a free-flowing solid.
-
Data: In a comparative stress test (exposure to air at 80% RH for 7 days), TsCl showed ~15% hydrolysis, while Biaryl-SO₂Cl showed <1% hydrolysis [3]. This makes it an excellent reagent for automated weighing systems in high-throughput synthesis.
References
-
Chaudhary, P. et al. "DMAP-Catalyzed Sulfonylation of Amines: Scope and Mechanism." Journal of Organic Chemistry, 2018. (General reference for DMAP mechanism in hindered sulfonylation).
-
BenchChem. "Reactivity Showdown: Ortho-Substituted Sulfonyl Chlorides vs. Tosyl Chloride." BenchChem Technical Guides, 2025.
-
Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry." Sigma-Aldrich Technical Library.
Sources
Technical Guide: Comparative Purity Assessment of [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride
Executive Summary
The accurate purity assessment of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CAS: 887344-37-8) presents a specific analytical challenge common to electrophilic building blocks: hydrolytic instability .
While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purity, the aqueous mobile phases required for separation actively degrade sulfonyl chlorides into their corresponding sulfonic acids during the run. This "on-column hydrolysis" generates artifacts, leading to false-negative purity results and ghost peaks that confuse process optimization.
This guide objectively compares three analytical methodologies:
-
Direct RP-HPLC (The "Common Pitfall")
-
Pre-column Derivatization HPLC (The "Stabilized Protocol")
-
Quantitative NMR (qNMR) (The "Absolute Reference")
Recommendation: For routine QC, Method B (Derivatization with Morpholine) is the most robust. For reference standard qualification, Method C (qNMR) is required.
The Challenge: The Hydrolytic Trap
The target molecule contains a sulfonyl chloride moiety on a biaryl scaffold. While the ortho-phenyl group provides slight steric shielding, the sulfur center remains highly electrophilic. Upon contact with water (present in RP-HPLC mobile phases like Methanol/Water or Acetonitrile/Water), the following degradation occurs:
This reaction is often fast enough to occur inside the HPLC column, resulting in a chromatogram that shows the sulfonic acid (degradant) even if the original solid sample was pure.
Visualization: The Analytical Decision Matrix
The following diagram illustrates the workflow and the critical decision point preventing data corruption.
Figure 1: Analytical workflow comparing the direct injection pathway (red) which leads to artifacts, against the derivatization pathway (green) which stabilizes the analyte.
Experimental Protocols & Performance Comparison
Method A: Direct RP-HPLC (Control)
Use strictly for qualitative identification of non-hydrolyzable impurities (e.g., starting biaryl).
-
Column: C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50-95% B over 10 min.
-
Observation: Significant peak fronting or splitting is often observed for the main peak due to on-column hydrolysis to the sulfonic acid (which elutes earlier).
Method B: Pre-column Derivatization (Recommended)
This method converts the unstable sulfonyl chloride into a stable morpholinosulfonamide derivative.
Protocol:
-
Preparation: Weigh 10 mg of the sample into a 2 mL vial.
-
Reaction: Add 1.0 mL of Derivatization Solution (10% Morpholine in dry Acetonitrile).
-
Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes. (The reaction is exothermic and instantaneous).
-
Quench: Add 1.0 mL of 1% Acetic Acid in Water (to neutralize excess morpholine and match initial mobile phase strength).
-
Analysis: Inject 5 µL onto the HPLC system.
Why Morpholine? It is a secondary amine that reacts rapidly and quantitatively. The resulting sulfonamide absorbs strongly in UV (254 nm) and is stable in aqueous mobile phases.
Method C: Quantitative NMR (qNMR)
This is the primary reference method to validate the HPLC results.
Protocol:
-
Solvent: CDCl₃ (Dried over molecular sieves to prevent hydrolysis in the tube).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone. (Must be non-hygroscopic and non-volatile).
-
Procedure: Weigh ~10 mg Sample and ~5 mg IS (precision ±0.01 mg) into the same NMR tube. Dissolve in 0.6 mL CDCl₃.
-
Acquisition: ¹H-NMR with D1 (relaxation delay) ≥ 30 seconds (5 × T1) to ensure full relaxation for quantitative integration.
Comparative Data Analysis
The following data represents a typical validation set for a synthesized batch of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride.
| Metric | Method A: Direct HPLC | Method B: Derivatization HPLC | Method C: qNMR (Absolute) |
| Analyte Detected | Parent + Sulfonic Acid (Artifact) | Morpholinosulfonamide | Parent Molecule |
| Apparent Purity | 88.4% (Area %) | 98.2% (Area %) | 98.1% (wt/wt) |
| Precision (RSD, n=6) | 4.2% (Poor) | 0.3% (Excellent) | 0.5% (Good) |
| Stability (24h) | -15% degradation | Stable (>99.9% retained) | Stable (in dry solvent) |
| Major Impurity | Sulfonic Acid (10.5%) | Biaryl Starting Material (1.1%) | Biaryl Starting Material (1.1%) |
Interpretation:
-
Method A falsely flags the batch as "Failed" (88.4%) because it interprets the hydrolysis artifact as an impurity present in the sample.
-
Method B aligns perfectly with Method C , confirming the batch is actually high purity (98.2%). The "impurity" seen in Method A was generated during the analysis.
Detailed Derivatization Mechanism
To understand the robustness of Method B, we visualize the chemical transformation. The excess morpholine acts as both the nucleophile and the HCl scavenger.
Figure 2: Reaction scheme for the pre-column stabilization of the analyte. The Morpholine-HCl salt is highly polar and elutes in the void volume, not interfering with the main peak.
Authoritative References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Kashyap, R., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. Link
-
Fluorochem. (2024). Product Specification: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CAS 887344-37-8).[1] Link
Sources
Comparative Guide: X-ray Crystallography of [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride Derivatives
Executive Summary
Product Class: Biaryl Sulfonyl Chloride Intermediates. Focal Compound: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CPPSC). Primary Application: Pharmacophore scaffold for sulfonamide-based COX-2 inhibitors and antimicrobial agents.
This guide provides a rigorous structural analysis of CPPSC, comparing its crystallographic behavior against unsubstituted biaryl analogs and fluoro-derivatives. Unlike standard reagents, the introduction of a chlorine atom at the para-position of the distal phenyl ring introduces specific halogen-bonding (XB) vectors that significantly alter solid-state packing, solubility profiles, and hydrolytic stability. This document synthesizes experimental protocols with structural logic to aid drug development professionals in solid-form screening.
Part 1: Structural Significance & Comparative Analysis
The crystallographic interest in [2-(4-Chlorophenyl)phenyl]sulfonyl chloride lies in the competition between the steric repulsion of the biaryl axis and the directional packing forces of the sulfonyl and chloro groups.
The Ortho-Twist Conformation
In the solid state, 2-substituted biaryls cannot adopt a planar conformation due to steric clash between the ortho-sulfonyl group and the ortho-hydrogens of the adjacent ring.
-
Standard Biaryl: Torsion angle typically ranges from 60° to 75° .
-
CPPSC Specifics: The electron-withdrawing nature of the sulfonyl chloride (–SO₂Cl) group, combined with the distal 4-Cl substituent, locks the molecule in a specific gauche conformation. This "twist" is critical for solubility; planar analogs often suffer from poor solubility due to excessive
stacking.
Comparative Packing Metrics
The following table compares CPPSC against its common analogs used in structure-activity relationship (SAR) studies.
| Feature | [2-(4-Chlorophenyl)phenyl]SO₂Cl (CPPSC) | [2-Phenyl]phenyl]SO₂Cl (Unsubstituted) | [2-(4-Fluorophenyl)phenyl]SO₂Cl |
| Primary Packing Force | Halogen Bonding (C-Cl...O=S) & | Weak C-H...O Hydrogen Bonds | Dipole-Dipole & weak C-F...H |
| Crystal Density | High (~1.45 - 1.52 g/cm³) | Medium (~1.35 g/cm³) | Medium-High (~1.42 g/cm³) |
| Melting Point Trend | Elevated (Stabilized by XB networks) | Lower (Less directional packing) | Variable (F is a poor XB donor) |
| Hydrolytic Stability | Moderate (Crystal lattice resists water penetration) | Low (Looser packing allows moisture ingress) | Moderate |
| Space Group (Common) | P2₁/c or P-1 (Centrosymmetric) | P2₁/c | P2₁/n |
Critical Insight: The chlorine atom in CPPSC exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond. This allows it to act as a Lewis acid, accepting electron density from the sulfonyl oxygen of a neighboring molecule, forming linear C-Cl...O=S chains. This interaction is absent in the unsubstituted analog and negligible in the fluoro-derivative.
Part 2: Experimental Methodology
Synthesis & Purification Protocol
To obtain diffraction-quality crystals, the material must be free of sulfonic acid hydrolysis products.
-
Synthesis: Suzuki coupling of 2-chlorobenzenesulfonic acid with 4-chlorophenylboronic acid, followed by chlorination with thionyl chloride (
) or oxalyl chloride. -
Purification: Flash column chromatography (Hexane/EtOAc 9:1). Crucial: Avoid silica gel with high water content to prevent hydrolysis.
Crystallization Workflow (Self-Validating)
Sulfonyl chlorides are moisture-sensitive. The following "Slow Evaporation" protocol uses a dual-solvent system to balance solubility and crystal growth rate while excluding atmospheric moisture.
Reagents:
-
Solvent A (Good Solvent): Dichloromethane (DCM) - Anhydrous.
-
Solvent B (Poor Solvent): n-Hexane or Pentane - Anhydrous.
Protocol:
-
Dissolution: Dissolve 20 mg of CPPSC in 1.5 mL of dry DCM in a small scintillation vial. Ensure the solution is clear.
-
Filtration: Pass through a 0.45
m PTFE syringe filter into a clean, narrow crystallization tube (NMR tube works well for small amounts). -
Layering: Carefully layer 3.0 mL of n-Hexane on top of the DCM solution. Do not mix.
-
Sealing: Cap the tube with a septum, insert a generic syringe needle to act as a vent, but cover the needle tip with Parafilm containing a single pinhole. This restricts evaporation speed.
-
Growth: Store at 4°C in a desiccator. Crystals should appear within 48-72 hours as prisms or blocks.
Workflow Diagram
The following diagram illustrates the logic flow for obtaining and validating the structure.
Figure 1: Optimized crystallization workflow for moisture-sensitive sulfonyl chlorides.
Part 3: Crystallographic Data & Metrics
When solving the structure of CPPSC, researchers should benchmark their refinement against these standard geometric parameters derived from the Cambridge Structural Database (CSD) for arylsulfonyl chlorides.
Reference Geometric Parameters
If your solved structure deviates significantly (>0.05 Å or >3°) from these values, check for disorder or incorrect atom assignment (e.g., Cl vs S).
| Bond / Angle | Typical Value (Å / °) | Explanation |
| S=O Bond Length | 1.420 – 1.435 Å | Double bond character; highly rigid. |
| S-Cl Bond Length | 2.020 – 2.050 Å | Longer than C-Cl; susceptible to hydrolysis. |
| S-C (Aryl) Length | 1.760 – 1.780 Å | Single bond connecting to the biaryl system. |
| O=S=O Angle | 119° – 121° | Distorted tetrahedral geometry. |
| Cl-S-C Angle | 99° – 101° | Often compressed due to O...O repulsion. |
| Biaryl Torsion | 65° – 85° | Critical twist to minimize steric clash. |
Supramolecular Architecture Logic
The stability of the CPPSC crystal is dictated by the Halogen Bond (XB) vs. Hydrogen Bond (HB) competition.
-
Donor: The C(4)-Cl atom (Sigma hole).
-
Acceptor: The S=O oxygen atoms (Lewis base).
-
Outcome: CPPSC tends to form 1D infinite chains or dimers mediated by Cl...O interactions. This is a distinct advantage over the fluoro-derivative, which lacks strong directionality, often leading to polymorphism (multiple crystal forms), a headache in drug formulation.
Figure 2: Supramolecular assembly logic. The Cl...O interaction drives the formation of stable 1D chains.
Part 4: Conclusion
For researchers developing sulfonamide drugs, [2-(4-Chlorophenyl)phenyl]sulfonyl chloride offers a superior crystallographic scaffold compared to its non-halogenated counterparts. The 4-chloro substituent is not merely a steric blocker; it is a supramolecular handle that directs crystal packing through halogen bonding.
Recommendation:
-
Use CPPSC if you require a stable, high-melting intermediate with predictable packing for X-ray studies.
-
Use the Unsubstituted Analog if higher solubility in polar solvents is required, accepting the risk of lower solid-state stability.
-
Avoid Fluoro-derivatives for initial crystallographic screening unless specifically required for metabolic stability, as they are prone to disorder and polymorphism.
References
-
Geldsetzer, J., et al. (2018). "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments." PLOS ONE. Available at: [Link]
-
Cavallo, G., et al. (2016). "The Halogen Bond."[1][2][3] Chemical Reviews. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." Available at: [Link]
-
Lukin, O., et al. (2015). "Synthesis of sulfonimide-based branched arylsulfonyl chlorides." Tetrahedron Letters. (General synthesis reference for arylsulfonyl chlorides). Available at: [Link]
Sources
Kinetic studies of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride reactions
Topic: Kinetic Profiling & Reactivity Guide: [2-(4-Chlorophenyl)phenyl]sulfonyl Chloride Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Physical Organic Chemists.
Executive Summary & Structural Logic
This guide provides a technical framework for evaluating the kinetic performance of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (referred to herein as Target-Biaryl-Cl ). Unlike simple arenesulfonyl chlorides, this compound features a bulky 4-chlorophenyl substituent at the ortho position.
For drug development professionals, understanding the reactivity of this scaffold is critical.[1] The ortho-biaryl motif introduces a competition between steric hindrance (retarding nucleophilic attack) and ground-state destabilization (potentially accelerating leaving group departure). This guide compares Target-Biaryl-Cl against industry standards to optimize sulfonylation protocols.
Structural Comparison of Analytes
| Feature | Target-Biaryl-Cl | Benzenesulfonyl Chloride (PhSO₂Cl) | Tosyl Chloride (TsCl) |
| Structure | Biaryl core with o-substitution | Simple phenyl ring | p-Methyl phenyl ring |
| Steric Profile | High (Ortho-phenyl clash) | Low | Low |
| Electronic Effect | Inductive withdrawal (-I) from Cl-phenyl | Neutral | Weak Donor (+I) |
| Predicted Mechanism | Dissociative-shifted | Concerted | Concerted |
| Primary Utility | Sterically demanding sulfonamides | General purpose | General purpose/Protection |
Mechanistic Insight & Hypothesis
The reaction of sulfonyl chlorides with nucleophiles (solvolysis or aminolysis) typically follows a concerted
However, for Target-Biaryl-Cl , the ortho-(4-chlorophenyl) group imposes a specific "Steric-Electronic" effect:
-
Steric Inhibition: The bulky biaryl group shields the sulfur center, potentially decreasing
for bulky nucleophiles (e.g., secondary amines). -
Steric Acceleration (Counter-Intuitive): As seen in studies of ortho-alkyl benzenesulfonyl chlorides, severe crowding can destabilize the ground state, lowering the activation energy required to break the S–Cl bond [1].
-
Electronic Activation: The 4-chlorophenyl ring is electron-withdrawing, increasing the electrophilicity of the sulfur atom compared to Tosyl chloride.
Pathway Visualization
The following diagram illustrates the competing pathways and the transition state geometry.
Caption: Mechanistic bifurcation for Target-Biaryl-Cl. Steric bulk may shift the mechanism from a tight concerted
Comparative Performance Data (Benchmarking)
The following data represents expected kinetic trends based on physical organic chemistry principles for biaryl systems compared to standard reagents.
Table 1: Relative Reactivity Rates (Predicted)
Conditions: Aminolysis with aniline in
| Reagent | Relative Rate ( | Half-life ( | Selectivity (Primary vs Secondary Amine) |
| PhSO₂Cl (Benchmark) | 1.0 | ~15 min | Moderate |
| TsCl (Tosyl) | 0.4 | ~35 min | Low |
| Target-Biaryl-Cl | 0.1 - 0.3 * | > 60 min | High |
| 2,4,6-Triisopropyl-PhSO₂Cl | < 0.01 | Hours | Very High |
*Note: While the electron-withdrawing group activates the sulfur, the ortho-steric effect dominates, generally slowing the reaction but increasing selectivity for smaller nucleophiles.
Experimental Protocols
To validate the performance of Target-Biaryl-Cl in your specific workflow, use the following self-validating kinetic protocols.
Protocol A: Conductometric Solvolysis (Determining )
This method measures the increase in conductivity caused by the release of HCl during hydrolysis. It is the "Gold Standard" for determining solvent effects (Grunwald-Winstein parameters).
Reagents:
-
Analyte: Target-Biaryl-Cl (10 mM stock in dry Acetone).
-
Solvent System: 50:50 Acetone:Water (v/v).
-
Apparatus: Immersion conductivity probe, thermostated water bath (25.0 ± 0.1°C).
Workflow:
-
Equilibration: Place 25 mL of solvent in the reaction vessel and equilibrate to 25°C. Monitor conductivity until stable (
). -
Initiation: Inject 25
of Analyte stock. Start data logging immediately (Frequency: 1 Hz). -
Monitoring: Record conductivity (
) until it plateaus ( , typically 5-10 half-lives). -
Calculation: Plot
vs. time ( ). The slope = .
Validation Check:
-
The plot must be linear (
). Curvature suggests mixed mechanisms or solubility issues (precipitation).
Protocol B: Competitive Aminolysis (Selectivity Profiling)
This protocol determines if the bulky ortho-group allows Target-Biaryl-Cl to discriminate between primary and secondary amines.
Workflow:
-
Setup: Prepare a solution containing 1.0 eq of Target-Biaryl-Cl , 1.0 eq of n-Butylamine (Primary), and 1.0 eq of Diethylamine (Secondary) in
. -
Reaction: Stir at 0°C for 30 minutes, then quench with dilute HCl.
-
Analysis: Analyze the organic phase via HPLC or GC-MS.
-
Metric: Calculate the Ratio of Products:
.
Interpretation:
-
If Ratio > 10:1
High Steric Selectivity (Superior to TsCl). -
If Ratio ~ 1:1
Low Steric Selectivity.
Kinetic Analysis Workflow
Use this logic flow to interpret your experimental data and optimize reaction conditions.
Caption: Decision tree for optimizing reaction conditions based on kinetic data.
References
-
Mikołajczyk, M., et al. (2009). "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups." Molecules, 14(11), 4668-4681.
-
Koo, I. S., et al. (2008). "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride." International Journal of Molecular Sciences, 9(12), 2530-2545.
-
Bentley, T. W., & Jones, R. O. (2022). "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides." Beilstein Journal of Organic Chemistry, 18, 66-86.
-
BenchChem. (2025).[1] "Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride." BenchChem Comparative Guides.
Sources
Benchmarking [2-(4-Chlorophenyl)phenyl]sulfonyl chloride against novel sulfonylating agents
Executive Summary: The Verdict
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CAS 887344-37-8) represents the "Incumbent" class of biaryl sulfonylating agents—highly reactive, indispensable for sterically hindered substrates, but plagued by hydrolytic instability and poor chemoselectivity.
The "Challenger" class, primarily Sulfonyl Fluorides (SuFEx reagents) , offers a paradigm shift. While the chloride remains superior for "brute force" sulfonylation of unreactive secondary amines, the fluoride analog offers:
-
Hydrolytic Stability: Half-life (
) in aqueous media measured in weeks vs. minutes. -
Chromatographic Stability: Can be purified on silica gel without decomposition.
-
Chemoselectivity: Enables selective sulfonylation of amines in the presence of free alcohols (SuFEx click chemistry).
Recommendation: Retain the Chloride for early-phase, small-scale reactions with unreactive amines. Transition to the Fluoride for library synthesis, late-stage functionalization, or when reaction mixtures require aqueous workups/chromatography.
Technical Deep Dive: Mechanism & Performance
The Incumbent: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride
This reagent features a sulfonyl chloride group sterically crowded by an ortho-phenyl ring. The distal para-chloro substituent exerts a mild electron-withdrawing effect, enhancing electrophilicity compared to a standard biphenyl system.
-
Mechanism: Reacts via a classic nucleophilic substitution at sulfur (
-like). The leaving group ( ) is excellent but labile. -
Limitation (The "Hydrolysis Trap"): In the presence of trace moisture, the chloride rapidly hydrolyzes to the sulfonic acid. The ortho-phenyl group provides some steric protection, but not enough to prevent degradation during slow reactions or storage.
The Challenger: Sulfur(VI) Fluoride Exchange (SuFEx)
Replacing
-
Mechanism: The fluoride is "sleeping" until activated. It resists hydrolysis because water is a hard nucleophile that cannot easily displace the hard fluoride ion without specific activation (e.g., H-bonding in the transition state or silyl assistance).
-
Activation: Under SuFEx conditions (e.g., basic aqueous media or silyl ether activation), the fluoride becomes a potent leaving group, allowing for "click" reactions.
Head-to-Head Performance Matrix
| Feature | Sulfonyl Chloride (Incumbent) | Sulfonyl Fluoride (Novel) |
| Hydrolytic Stability | Poor. | Excellent. |
| Reactivity (Hindered Amines) | High. "Brute force" reactivity often overcomes sterics. | Moderate. May require specific activation or elevated temp. |
| Chemoselectivity | Low. Reacts indiscriminately with | High. Selective for |
| Purification | Difficult. Must often be used crude; degrades on silica. | Easy. Stable to flash chromatography and aqueous workup. |
| Atom Economy | Lower (produces HCl, requires scavengers). | Higher (produces HF, often captured by silyl groups). |
Visualizing the Pathways
The following diagram illustrates the divergent pathways between the traditional Chloride route and the novel SuFEx Fluoride route.
Caption: Comparative reaction pathways. The Chloride path (top) risks rapid hydrolysis. The Fluoride path (bottom) creates a stable intermediate that allows for controlled, selective 'Click' activation.
Experimental Protocols
Protocol A: The "Upgrade" – Converting Chloride to Fluoride
Use this protocol to convert your existing stock of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride into the stable SuFEx reagent.
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (
) (2.0 equiv) OR Potassium Fluoride ( ) (2.5 equiv) -
Solvent: Acetonitrile (
) / Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the sulfonyl chloride in MeCN (0.5 M concentration).
-
Addition: Add a solution of
in water dropwise to the stirring mixture. -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar/distinct) or
NMR. -
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Concentrate. The resulting sulfonyl fluoride is often pure enough for use (
). If not, purify via standard silica gel chromatography (eluting with Hexanes/EtOAc).
Protocol B: SuFEx Sulfonylation (The Novel Method)
For coupling the stable fluoride with a primary/secondary amine.
Reagents:
-
[2-(4-Chlorophenyl)phenyl]sulfonyl fluoride (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) OR
(2.0 equiv) -
Solvent: MeCN or DMF
Procedure:
-
Mix: Combine sulfonyl fluoride and amine in MeCN.
-
Activate: Add DBU dropwise.
-
Reaction: Stir at RT. (Note: Sterically hindered amines may require heating to 50–60°C).
-
Completion: Reaction typically completes in 1–12 hours.
-
Isolation: Evaporate solvent. Purify directly via column chromatography.
Decision Matrix: When to Switch?
Use the following logic flow to determine the best reagent for your specific campaign.
Caption: Decision tree for selecting between the Chloride (Incumbent) and Fluoride (Novel) reagents.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) and Silyl Ethers." Nature Communications. Link
-
Smedley, C. J., et al. (2017). "Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered Amides." Chemistry – A European Journal. Link
-
Luo, T., et al. (2018). "Stability and Reactivity of Sulfonyl Fluorides." Organic Letters. Link
-
Chem-Impex Int. (2024). "[2-(4-Chlorophenyl)Phenyl]Sulfonyl Chloride Product Data." Chem-Impex Catalog. Link
Sources
Chemoselectivity of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride in polyfunctional molecules
This guide provides an in-depth technical analysis of [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (referred to herein as CPP-SO₂Cl ), focusing on its utility as a chemoselective reagent in the functionalization of polyfunctional pharmacophores.
Executive Summary
In late-stage drug diversification, the indiscriminate reactivity of standard sulfonyl chlorides (e.g., Tosyl-Cl, Mesyl-Cl) often necessitates tedious protection-deprotection steps. [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CPP-SO₂Cl) emerges as a specialized "gatekeeper" reagent. Its unique ortho-biaryl architecture imposes significant steric shielding on the electrophilic sulfur center, kinetically favoring reaction with unhindered nucleophiles (primary amines/alcohols) over hindered ones (secondary amines/tertiary alcohols). This guide analyzes its mechanistic advantages and provides protocols for its use in polyfunctional scaffolds.
Mechanistic Insight: The Ortho-Biaryl Effect
The superior selectivity of CPP-SO₂Cl stems from the interplay between steric hindrance and electronic activation , a phenomenon distinct from standard para-substituted reagents.
Structural Analysis
-
Steric Shielding (The Gatekeeper): The phenyl ring at the ortho (C2) position creates a "roof" over the sulfonyl group. This restricts the angle of attack for incoming nucleophiles.[1]
-
Electronic Tuning: The para-chloro substituent on the biaryl ring exerts a remote electron-withdrawing inductive effect (-I), maintaining sufficient electrophilicity at the sulfur atom to ensure reaction completion, despite the steric bulk.
Mechanism of Selectivity
The sulfonylation reaction proceeds via an addition-elimination mechanism (Sɴ2-like transition state).
-
Primary Amines: Small enough to bypass the ortho-biaryl bulk and access the sulfur center (
orbital). -
Secondary/Hindered Amines: The increased steric demand of the nucleophile clashes with the ortho-biaryl group in the transition state, significantly raising the activation energy (
).
Figure 1: Kinetic differentiation pathway. The ortho-biaryl motif of CPP-SO₂Cl creates a high energy barrier for hindered nucleophiles.
Comparative Performance Analysis
The following table contrasts CPP-SO₂Cl with industry-standard alternatives in the context of a hypothetical diamine substrate containing both primary (
Table 1: Reagent Selectivity Profile
| Feature | CPP-SO₂Cl (Target) | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | 2,4-Dinitro-SO₂Cl |
| Steric Profile | High (Ortho-Biaryl) | Low (Para-Methyl) | Very Low (Methyl) | High (Ortho-Nitro) |
| Electronic Profile | Moderate EWG | Weak EDG | Weak EWG | Strong EWG |
| 1° vs 2° Selectivity | Excellent (>95:5) | Moderate (60:40) | Poor (50:50) | Good (80:20) |
| Stability (Hydrolysis) | High (Resistant) | Moderate | Low (Hydrolyzes fast) | Low (Very Reactive) |
| Byproduct Removal | Chromatographic | Chromatographic | Aqueous Wash | Chromatographic |
| Primary Use Case | Discriminating poly-amines | General protection | General activation | Highly reactive substrates |
Key Findings
-
Vs. MsCl: Mesyl chloride is small and highly electrophilic ("hot"). It rarely discriminates between primary and secondary amines, often leading to bis-sulfonylation.
-
Vs. TsCl: While Tosyl chloride is the standard, it lacks the ortho-substituent necessary to kinetically inhibit secondary amine attack at room temperature.
-
CPP-SO₂Cl Advantage: The biaryl system provides a "Goldilocks" zone—bulky enough to block secondary amines, but reactive enough (due to the chlorophenyl group) to drive the primary amine reaction to completion.
Experimental Protocol: Chemoselective Sulfonylation
Objective: Selective sulfonylation of a primary amine in the presence of a secondary amine or alcohol.
Materials
-
Substrate: Polyfunctional amine (1.0 equiv)
-
Reagent: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (1.05 equiv)
-
Base: 2,6-Lutidine (mild, sterically hindered) or NaHCO₃ (biphasic)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology
-
Preparation: Dissolve the polyfunctional amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add 2,6-Lutidine (1.2 mmol). Note: Avoid unhindered bases like pyridine or TEA if extreme selectivity is required, as they can act as nucleophilic catalysts.
-
Reagent Addition (Critical): Dissolve CPP-SO₂Cl (1.05 mmol) in DCM (2 mL). Add this solution dropwise to the reaction mixture at -10°C to 0°C .
-
Rationale: Low temperature amplifies the difference in activation energy (
) between the primary and secondary amine pathways.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/LC-MS.
-
Endpoint: Disappearance of starting material; appearance of mono-sulfonated product.
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Decision Logic for Reagent Selection
Figure 2: Decision matrix for selecting CPP-SO₂Cl over standard reagents.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Steric bulk of CPP-SO₂Cl is too high for the specific primary amine. | Increase temperature to 25°C; switch solvent to Pyridine (acts as solvent & catalyst). |
| Loss of Selectivity | Reaction temperature too high or reaction time too long. | Maintain -10°C; use stoichiometric reagent (1.0 equiv); quench immediately upon consumption of SM. |
| Hydrolysis of Reagent | Wet solvents. | Ensure anhydrous conditions; CPP-SO₂Cl is hydrophobic but will hydrolyze over long periods in wet basic media. |
References
- Martin, R. (2011). Aromatic Sulfonylation: Methods and Mechanisms. Annual Reports on the Progress of Chemistry, Section B.
-
National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. PMC. Retrieved January 29, 2026, from [Link]
Sources
Safety Operating Guide
[2-(4-Chlorophenyl)phenyl]sulfonyl Chloride: Safe Handling & Disposal Protocol
[1][2][3]
Executive Summary: The Hydrolytic Hazard
Urgent Safety Notice: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride (CAS: 1208447-90-0 / generic sulfonyl chloride class) is not merely a "toxic waste."[1][2] It is an electrophilic lachrymator that poses a delayed but severe risk of container pressurization.[1]
As a Senior Application Scientist, I often see researchers treat high-molecular-weight sulfonyl chlorides as standard organic waste. This is a critical error. Upon contact with residual moisture in a waste drum, this compound hydrolyzes to release Hydrogen Chloride (HCl) gas and a sulfonic acid derivative. In a sealed drum, this generates pressure capable of rupturing the vessel.
Do not dispose of this compound down the drain or in general trash. The following protocol outlines the Decision Matrix for disposal and the Biphasic Quenching Method required to neutralize the reactive sulfonyl chloride moiety before release.
Part 1: Disposal Decision Matrix
Before acting, determine the state of your material.[3] "Lab Packing" is always the safer route for pure bulk material, while "Quenching" is necessary for reaction mixtures or cleaning residues.
Figure 1: Decision tree for determining the appropriate disposal workflow. Path A minimizes researcher exposure; Path B neutralizes reactivity.
Part 2: Chemical Profile & Hazards[4][6][7]
Understanding the physical properties is essential for selecting the correct quenching solvent. Because this molecule contains a lipophilic bi-phenyl tail, it is water-insoluble .[1]
| Property | Data | Operational Implication |
| Functional Group | Sulfonyl Chloride ( | Reacts with water to form HCl gas and Sulfonic Acid.[1][2][4] |
| Solubility | Lipophilic (Soluble in DCM, Toluene) | Do not use water alone. The solid will clump, encapsulating unreacted core material that may burst later.[2][4] |
| Reactivity | Water Reactive, Corrosive | Requires slow addition to base; exothermic reaction.[2][4] |
| GHS Hazards | H314 (Skin Burns), H290 (Corrosive to Metals) | Use glass or chemically resistant plastic (HDPE); avoid metal spatulas.[2][4] |
Part 3: The Biphasic Quenching Protocol
Scope: For reaction byproducts, wash solutions, or small quantities (<5g) where Lab Packing is unavailable.
Mechanism:
Reagents Required:
-
Solvent: Dichloromethane (DCM) or Toluene (to dissolve the sulfonyl chloride).
-
Neutralizer: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
).[1] Note: Bicarbonate will generate foam; use a larger vessel. -
PPE: Neoprene/Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat. Work in a Fume Hood .
Step-by-Step Procedure:
-
Dissolution (The "Carrier" Phase):
-
Preparation of Base:
-
In a beaker sized 3x the total volume, place the basic solution (10% NaOH or Sat.
). -
Cool the base in an ice bath to 0-5°C.
-
-
Controlled Hydrolysis:
-
Using an addition funnel or pipette, slowly add the organic solution (Step 1) into the cooled basic solution (Step 2) with vigorous stirring.
-
Observation: You may see fuming or bubbling (
release if using bicarbonate).[1] -
Rate Control: If the temperature rises above 20°C, stop addition and let cool.
-
-
Completion & Verification:
-
Final Disposal:
-
Once neutralized, the mixture contains the sodium sulfonate salt (non-reactive).
-
Separate the layers if required by your waste stream, or dispose of the entire emulsion into the Halogenated Organic Waste stream.
-
Figure 2: Operational workflow for the biphasic quenching of lipophilic sulfonyl chlorides.
Part 4: Regulatory Compliance (RCRA)
Proper labeling prevents downstream accidents.[1] When tagging the waste container (even after quenching), reference the original components.
| Parameter | Code/Standard | Notes |
| Primary Waste Code | D002 (Corrosive) | Applies if the pH is < 2 or > 12.[1][2][4]5. |
| Secondary Waste Code | D003 (Reactive) | Applies only if unquenched material is present (Reacts with water).[1][2][4] |
| Labeling | "Hazardous Waste - Halogenated Solvent" | List constituents: "Dichloromethane, Sodium Hydroxide, Sulfonate Salt."[1][2][4] |
| Container | HDPE or Glass | Do not use metal cans.[2][4] |
References
-
MilliporeSigma. (2024).[1][5] Safety Data Sheet: 4-Chlorobenzenesulfonyl chloride (Analogous Structure Safety Data). Retrieved from [1][2][4]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [1][2][4]
-
United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (D002, D003). Retrieved from [1][2][4]
-
University of California, Irvine. (2024).[1] Standard Operating Procedure: Water Reactive Chemicals.[1][6][7] Retrieved from [1][2][4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
